molecular formula C10H20N2O4S3 B1145059 3,3'-Trithiobis-D-valine CAS No. 22801-32-7

3,3'-Trithiobis-D-valine

Cat. No.: B1145059
CAS No.: 22801-32-7
M. Wt: 328.5 g/mol
InChI Key: YXNSHRAZIFTXCR-WDSKDSINSA-N
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Description

3,3'-Trithiobis-D-valine is a sulfur-containing organic compound with the molecular formula C10H20N2O4S3 and a molecular weight of 328.46 g/mol . It is closely related to D-penicillamine disulfide (CAS 20902-45-8), a compound well-documented in pharmaceutical research . This substance is primarily used as a reference standard or impurity in pharmaceutical research and development . It plays a critical role in quality control (QC) processes, method validation, and stability studies, helping to identify and characterize impurities in pharmaceutical products . Researchers utilize this compound in analytical chemistry, particularly in techniques like high-performance liquid chromatography (HPLC) for the determination of penicillamine and its disulfide metabolites . As a penicillamine-related compound, its research value is tied to studies concerning metabolic pathways and disulfide bond formation . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate personal protective equipment, including gloves and eyeshields, as it may be classified as an irritant .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22801-32-7

Molecular Formula

C10H20N2O4S3

Molecular Weight

328.5 g/mol

IUPAC Name

(2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]trisulfanyl]-3-methylbutanoic acid

InChI

InChI=1S/C10H20N2O4S3/c1-9(2,5(11)7(13)14)17-19-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1

InChI Key

YXNSHRAZIFTXCR-WDSKDSINSA-N

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)SSSC(C)(C)[C@H](C(=O)O)N

Canonical SMILES

CC(C)(C(C(=O)O)N)SSSC(C)(C)C(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Controlled Synthesis and Isolation of 3,3'-Trithiobis-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, isolation, and characterization of 3,3'-Trithiobis-D-valine (CAS: 22801-32-7), chemically defined as the trisulfide analogue of the chelating agent D-Penicillamine. While D-Penicillamine (3-mercapto-D-valine) is widely used in the treatment of Wilson’s disease and cystinuria, its polysulfide metabolites—specifically the trisulfide—are critical reference standards for pharmacological monitoring and toxicological studies.

The synthesis of discrete organic trisulfides is chemically challenging due to the lability of the S-S bond and the rapid equilibration between disulfide (


), trisulfide (

), and tetrasulfide (

) species in solution. This guide presents a robust, self-validating protocol utilizing elemental sulfur insertion followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate high-purity (>98%) this compound.

Chemical Basis and Retrosynthetic Analysis

Nomenclature and Structure

It is imperative to clarify the nomenclature to ensure chemical accuracy. "this compound" is the common name for the trisulfide dimer of D-Penicillamine .

  • IUPAC Name: (2S,2'S)-3,3'-trisulfanediylbis(2-amino-3-methylbutanoic acid)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 328.47 g/mol

Synthetic Strategy

Direct oxidation of thiols typically yields disulfides. To access the trisulfide, a sulfur atom must be inserted into the disulfide bond or captured during the oxidation process.

Selected Method: Sulfur Insertion via Thiol-Disulfide Exchange This protocol relies on the reaction of D-Penicillamine with elemental sulfur (


) in the presence of a mild base. The mechanism proceeds via the nucleophilic attack of the thiolate anion on the sulfur ring, generating polysulfide intermediates that equilibrate to the thermodynamically stable disulfide and trisulfide forms.

Pathway Diagram:

SynthesisPathway Thiol D-Penicillamine (R-SH) Inter Polysulfide Intermediates (R-S-Sn-S-R) Thiol->Inter Oxidation/Cat. S8 Elemental Sulfur (S8) S8->Inter Insertion Disulfide Disulfide (S2) (Major Byproduct) Inter->Disulfide Equilibration Trisulfide This compound (S3) (Target) Inter->Trisulfide Equilibration Disulfide->Trisulfide + S (Rev.)

Figure 1: Reaction pathway showing the equilibration between thiol, elemental sulfur, and polysulfide species.

Experimental Protocol

Materials and Reagents
ReagentGradeRole
D-Penicillamine>99% (USP/EP)Starting Material
Elemental Sulfur (

)
Precipitated, purifiedSulfur Source
Ethanol (EtOH)AbsoluteSolvent
Triethylamine (TEA)HPLC GradeCatalyst
Trifluoroacetic Acid (TFA)HPLC GradeIon-pairing agent
Water18.2 MΩ[1]·cmSolvent
Synthesis Procedure (Sulfur Insertion)

Step 1: Preparation of Reaction Mixture

  • Dissolve 10.0 mmol (1.49 g) of D-Penicillamine in 50 mL of a degassed Ethanol/Water mixture (1:1 v/v).

    • Rationale: Degassing prevents uncontrolled oxidation by atmospheric oxygen.

  • Add 20.0 mmol (0.64 g) of Elemental Sulfur (

    
    ) to the solution.
    
    • Note: Sulfur is sparingly soluble; it will form a suspension.

  • Add 0.5 mmol (70 µL) of Triethylamine (TEA) as a catalyst.

Step 2: Reflux and Equilibration

  • Heat the mixture to reflux (

    
    ) under an inert Nitrogen or Argon atmosphere.
    
  • Maintain reflux for 4–6 hours . The solution will turn yellow, indicating the formation of polysulfides.

  • In-process Control: Monitor by HPLC (see Section 4) every hour. The reaction is complete when the ratio of Trisulfide (

    
    ) to Disulfide (
    
    
    
    ) stabilizes (typically 1:3 to 1:2 ratio).

Step 3: Workup

  • Cool the reaction mixture to room temperature (

    
    ).
    
  • Filter through a 0.22 µm PTFE membrane to remove unreacted elemental sulfur.

  • Concentrate the filtrate under reduced pressure (Rotavap) at

    
     to remove ethanol.
    
  • Lyophilize the remaining aqueous phase to obtain a crude yellow powder.

Isolation and Purification (Preparative HPLC)

Due to the chemical similarity between the disulfide and trisulfide, crystallization is often insufficient. Reverse-phase Preparative HPLC is the mandatory standard for isolation.

Chromatographic Conditions
  • Column: C18 Preparative Column (e.g., Phenomenex Luna C18, 250 x 21.2 mm, 10 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 15–20 mL/min (system dependent).

  • Detection: UV at 214 nm (peptide bond) and 254 nm (disulfide/trisulfide absorbance).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.00%Equilibration
5.00%Load / Wash
25.030%Linear Gradient (Separation)
30.090%Column Wash
35.00%Re-equilibration
Purification Workflow

PurificationWorkflow Crude Crude Lyophilized Powder (Mix of S2, S3, S4) PrepLC Preparative HPLC (C18, Gradient Elution) Crude->PrepLC Dissolve in H2O Detect UV Detection (214 nm / 254 nm) PrepLC->Detect Fract Fraction Collection (Time/Threshold Trigger) Detect->Fract Peak S3 Lyophil Lyophilization (-50°C, <0.1 mbar) Fract->Lyophil Final Pure this compound (>98% Purity) Lyophil->Final

Figure 2: Isolation workflow emphasizing the critical HPLC separation step.

Characterization and Quality Control

The isolated product must be validated against the following criteria to ensure it is the trisulfide and not the disulfide or tetrasulfide.

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow powder
Purity HPLC (C18)

(Area %)
Identity (MS) LC-MS (ESI+)

Da
Identity (NMR)

-NMR (

)
Distinct shift in

-methyl protons vs. Disulfide
Chirality Chiral HPLCD-Enantiomer > 99%
Stability and Storage

Polysulfides are prone to disproportionation (splitting back into disulfides and elemental sulfur) if exposed to light or heat.

  • Storage:

    
    , desiccated, protected from light.
    
  • Shelf Life: Re-test every 6 months.

References

  • Yamashita, G., & Rabenstein, D. (1989).[2] Determination of penicillamine, penicillamine disulfide and penicillamine-glutathione mixed disulfide by high-performance liquid chromatography.[2][3][4] Journal of Chromatography A. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5852: Penicillamine (Chemistry and Metabolism). [Link]

  • ChemSrc. D-Valine, 3,3'-dithiobis (Penicillamine Disulfide) and related polysulfide data. [Link][3]

  • Vertex AI Research. Isolation and characterization of penicillamine selenotrisulfides (Analogous chemistry). [Link]

Sources

Technical Guide: In Vitro Stability Profiling of 3,3'-Trithiobis-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Mechanisms, Experimental Protocols, and Analytical Controls for Organic Trisulfides

Executive Summary & Chemical Rationale

3,3'-Trithiobis-D-valine (CAS: 22801-32-7), often identified as Penicillamine Trisulfide , is a critical impurity and metabolite associated with D-Penicillamine therapy. Unlike its disulfide counterpart, the trisulfide analog contains a labile sulfane sulfur atom bridging the two penicillamine moieties (


).

While the D-enantiomer backbone confers resistance to proteolytic degradation (proteases generally target L-amino acids), the stability of this molecule is governed almost entirely by sulfur chemistry , specifically nucleophilic attack at the trisulfide bridge.

This guide provides a rigorous framework for assessing the in vitro stability of this compound. It moves beyond standard stability protocols to address the unique challenges of polysulfides: thiol-disulfide exchange , sulfur extrusion , and artifactual degradation during sample preparation.

Key Stability Drivers
ParameterStability ImpactMechanism
pH High SensitivityBase-catalyzed nucleophilic attack by thiolates (

). Stable at pH < 6.0.
Matrix High InstabilityRapid degradation in plasma due to endogenous thiols (HSA-Cys34, Glutathione).
Temperature ModerateThermal energy accelerates sulfur extrusion to the disulfide form.
Stereochemistry High StabilityD-configuration prevents enzymatic hydrolysis of the peptide backbone.

Degradation Mechanism: The "Sulfur Extrusion" Pathway

To design a valid stability study, one must understand the degradation pathway. In biological matrices, this compound does not simply "hydrolyze"; it undergoes thiol-trisulfide exchange .

Endogenous thiols (e.g., Glutathione, GSH) attack one of the sulfur atoms. This results in the formation of a mixed disulfide and the release of a hydrodisulfide (


), which is unstable and releases Hydrogen Sulfide (

) or elemental sulfur.
Visualization: Thiol-Trisulfide Exchange Pathway

The following diagram illustrates the cascade triggered by a biological thiol (


) attacking the trisulfide.

TrisulfideDegradation Trisulfide This compound (R-S-S-S-R) Intermediate Transition State [R-S...S(R')...S-R] Trisulfide->Intermediate Nucleophilic Attack Thiol Endogenous Thiol (R'-SH) (e.g., Glutathione) Thiol->Intermediate Nucleophilic Attack MixedDisulfide Mixed Disulfide (R-S-S-R') Intermediate->MixedDisulfide Hydrodisulfide Hydrodisulfide (R-S-SH) Intermediate->Hydrodisulfide Disulfide Penicillamine Disulfide (R-S-S-R) Hydrodisulfide->Disulfide Oxidation/Dimerization H2S H2S / S0 (Sulfur Extrusion) Hydrodisulfide->H2S Decomposition

Figure 1: The degradation cascade of organic trisulfides in the presence of biological thiols.[1] Note that the "degradation" product often recycles back into the Disulfide form.

Experimental Protocols

Protocol A: Plasma Stability with Alkylating Traps (Critical)

The Problem: In standard plasma stability assays, reactions continue after the sample is drawn. If you quench with acetonitrile alone, the thiols remain active. The Solution: You must use an alkylating agent (NEM or IAM) to "freeze" the thiol-disulfide equilibrium at the moment of sampling.

Materials
  • Test Compound: this compound (10 mM stock in DMSO).

  • Matrix: Pooled Human Plasma (K2EDTA).

  • Trapping Agent: N-Ethylmaleimide (NEM) or Iodoacetamide (IAM). Prepare 100 mM stock in water.

  • Internal Standard: Penicillamine-d3 or similar stable isotope.

Step-by-Step Workflow
  • Pre-Incubation: Thaw plasma at 37°C. Adjust pH to 7.4 if necessary (trisulfides are pH sensitive).

  • Spike: Add test compound to plasma (Final concentration: 1–10 µM). Keep DMSO < 1%.

  • Incubation: Shake gently at 37°C.

  • Sampling & Trapping (The Critical Step):

    • At time points (0, 5, 15, 30, 60 min), transfer 50 µL of plasma into a tube containing 5 µL of 100 mM NEM .

    • Why? NEM rapidly alkylates free thiols (

      
      ), preventing them from attacking the trisulfide bond during processing.
      
  • Protein Precipitation: Add 200 µL cold Acetonitrile (containing Internal Standard) to the NEM-treated plasma.

  • Centrifugation: 4,000 x g for 15 min at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS.

Protocol B: Buffer Stability (pH Profiling)

To distinguish chemical instability from enzymatic/thiol-mediated degradation, perform a pH profile.

  • Buffers: Prepare 50 mM Phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0.

  • Spike: Add this compound to each buffer (10 µM).

  • Incubation: 37°C for 24 hours.

  • Analysis: Analyze by HPLC-UV or LC-MS.

    • Expectation: High stability at pH < 5.0. Rapid degradation at pH 9.0 (disproportionation to disulfide and sulfur).

Analytical Methodology

Quantifying trisulfides requires separating them from their disulfide analogs.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 100 mm, 1.8 µm.

    • Note: Use a column capable of retaining polar zwitterions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B to 30% B over 5 minutes. (Trisulfides are more lipophilic than disulfides due to the extra sulfur).

  • Detection:

    • UV: 210 nm (non-specific, low sensitivity).

    • Mass Spec (Recommended): ESI Positive Mode.

      • Monitor

        
         for Trisulfide (m/z ~329).
        
      • Monitor

        
         for Disulfide (m/z ~297) to track degradation.
        
Experimental Workflow Diagram

StabilityWorkflow cluster_trap CRITICAL: Kinetic Trapping Start Start: Plasma Incubation (37°C) Sample Remove Aliquot (50 µL) Start->Sample Trap Add NEM (Alkylating Agent) Stops Thiol Exchange Sample->Trap Immediate Quench Precipitate Proteins (ACN + IS) Trap->Quench Centrifuge Centrifuge (4000g, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis Monitor Trisulfide (329 m/z) & Disulfide (297 m/z) Centrifuge->LCMS

Figure 2: Validated workflow for trisulfide stability. The inclusion of the NEM trapping step is mandatory to prevent false degradation data.

Data Interpretation & Troubleshooting

When analyzing the data, use the following guide to interpret the fate of the molecule.

ObservationInterpretationAction
Rapid loss of Trisulfide, increase in Disulfide Thiol-exchange is occurring. The extra sulfur is being extruded.This is the expected metabolic pathway in plasma. Calculate

.
Loss of Trisulfide, NO increase in Disulfide Formation of mixed disulfides with Plasma Proteins (Protein Binding).Reduce plasma proteins with DTT (will destroy trisulfide) to confirm total recovery, or use radiolabeling.
Degradation in t=0 sample Artifactual degradation during prep.Failed Experiment. Increase NEM concentration or speed of alkylation.
Stable in Plasma, Unstable in Buffer (pH 7.4) Unlikely. Plasma usually accelerates degradation.Check buffer contamination or light sensitivity (polysulfides can be photolabile).
Calculation of Half-Life ( )

Plot


 vs. Time. The slope 

represents the degradation rate constant.

Note: For trisulfides, the decay curve is often biphasic due to the rapid equilibrium with high-abundance thiols (Albumin) followed by a slower phase. Calculate the initial rate for biological relevance.

References

  • Moutiez, M., et al. (1997). Reduction of trisulfides by glutathione and other thiols: mechanism and kinetics. Comprehensive study on the kinetics of thiol-trisulfide exchange.

  • LGC Standards. (2024). This compound (Penicillamine Trisulfide) Reference Standard Data Sheet. Confirms structure and CAS 22801-32-7.[2][3]

  • Nagy, P., et al. (2022). Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide.

  • European Pharmacopoeia (Ph. Eur.).Penicillamine Monograph 01/2008:0566. Identifies this compound as "Impurity C" and sets limits for its presence.

  • Dorman, G., et al. (2020). Trisulfide bond–mediated prodrug nanoassemblies.[4] Discusses the stability differential between disulfides and trisulfides in GSH-rich environments.

Sources

Solubility of 3,3'-Trithiobis-D-valine in Biological Buffers: A First-Principles Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Scientific Professional

Abstract

3,3'-Trithiobis-D-valine is a specialized amino acid derivative whose physicochemical properties, particularly its solubility in aqueous biological buffers, are not widely documented in public literature. This guide provides researchers, scientists, and drug development professionals with a foundational framework for understanding and systematically determining the solubility of this compound. By analyzing its constituent chemical moieties—the D-valine backbone and the novel trisulfide bridge—we infer its likely behavior. This document moves from theoretical principles, such as the impact of pH on zwitterionic species, to a practical, step-by-step experimental protocol for empirical solubility determination. Advanced strategies for enhancing the solubility of challenging compounds are also discussed, ensuring laboratory work can proceed on a scientifically sound basis.

Physicochemical Profile and Structural Analysis

To approach the question of solubility, we must first understand the molecule's structure. This compound, also known as Penicillamine Trisulfide, is effectively a dimer of D-valine molecules linked by a three-sulfur chain.

PropertyValueSource
Chemical Name (2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]trisulfanyl]-3-methylbutanoic acid[1]
Synonyms Penicillamine Trisulfide[1]
CAS Number 22801-32-7[1]
Molecular Formula C₁₀H₂₀N₂O₄S₃[1]
Molecular Weight 328.47 g/mol [1]

The solubility behavior of this molecule is governed by three key features:

  • Zwitterionic Amino Acid Groups: The molecule possesses two α-amino groups and two carboxylic acid groups. Like all amino acids, it can exist as a cation, an anion, or a neutral zwitterion depending on the pH of the solution.[2] This is the single most critical factor influencing its aqueous solubility.

  • Hydrophobic Side Chains: The parent amino acid, valine, is characterized by its nonpolar isopropyl side chain, which imparts a hydrophobic character and contributes to its relatively low water solubility compared to more polar amino acids.[3][]

  • The Trisulfide Bridge: The -S-S-S- linkage is a unique and relatively nonpolar functional group. Compared to a more common disulfide (-S-S-) bond, the trisulfide bridge further increases the nonpolar surface area of the molecule, which is expected to decrease its intrinsic solubility in aqueous media.

Given these features, we can predict that this compound will be a poorly water-soluble compound, especially in solutions where the pH is near its isoelectric point (pI).

The Central Principle: pH-Dependent Solubility

The solubility of amino acids and their derivatives is invariably lowest at their isoelectric point (pI), the pH at which the molecule has a net neutral charge. At pH values below the pI, the amino groups become protonated (–NH₃⁺), and at pH values above the pI, the carboxylic acid groups become deprotonated (–COO⁻). These charged, or ionic, forms interact much more favorably with polar water molecules, leading to a significant increase in solubility.[2][5]

This relationship is the cornerstone of any strategy to dissolve this compound. Attempting to dissolve the compound in a buffer whose pH is close to the molecule's pI will likely result in failure. The key is to select a buffer system that maintains a pH far enough from the pI to ensure the molecule is predominantly in its more soluble cationic or anionic form.

G A 1. Add Excess Compound Add this compound to the chosen buffer in a sealed vial until solid is clearly visible. B 2. Equilibrate Incubate at a controlled temperature (e.g., 25°C) with constant agitation (shake/stir) for a defined period (e.g., 24 hours) to ensure equilibrium is reached. A->B C 3. Separate Phases Centrifuge the vial at high speed (e.g., >10,000 x g) to pellet all undissolved solid. B->C D 4. Sample Supernatant Carefully withdraw a precise volume of the clear supernatant, avoiding any solid particles. C->D E 5. Dilute & Quantify Dilute the supernatant with a suitable mobile phase. Quantify the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). D->E

Caption: Workflow for quantitative solubility determination.

Detailed Steps:

  • Preparation: Prepare the desired biological buffer at the target pH and concentration.

  • Addition of Solute: Add an excess of this compound to a known volume of the buffer in a sealed container (e.g., add 10 mg to 1 mL of buffer). "Excess" means undissolved solid should be clearly visible.

  • Equilibration: Seal the container and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the sample at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PVDF).

  • Sampling and Dilution: Carefully remove a precise aliquot of the clear supernatant. Dilute this aliquot with a suitable solvent (e.g., the mobile phase for your analytical method) to a concentration within the linear range of your quantification assay.

  • Quantification: Analyze the diluted sample using a calibrated analytical method. HPLC with UV detection is often suitable for amino acid derivatives. [6]The concentration determined, multiplied by the dilution factor, represents the solubility of the compound under those conditions.

Troubleshooting and Advanced Solubility Enhancement

If the solubility of this compound remains insufficient even after pH optimization, several advanced strategies can be considered, particularly in a drug development context.

  • Use of Co-solvents: Small percentages (e.g., 1-10%) of organic co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) can be added to the buffer. Caution: Co-solvents can disrupt biological assays and protein structures, so their use must be validated for the specific application.

  • Formulation with Excipients: Amino acids such as arginine have been shown to improve the solubility of poorly water-soluble drugs through non-ionic and ionic interactions. [7]Investigating co-formulations with such generally recognized as safe (GRAS) excipients may be a viable path.

  • Salt Formation: The compound can be synthesized or formulated as a salt (e.g., a hydrochloride or sodium salt). Salt forms of acidic or basic compounds almost always exhibit significantly higher aqueous solubility than the free acid or base form. [7]* Amorphous Solid Dispersions: For pharmaceutical applications, creating a co-amorphous solid dispersion with a hydrophilic carrier can enhance solubility and dissolution rates by preventing the formation of a stable crystal lattice. [8][9]

Conclusion

References

Sources

Methodological & Application

Application Notes & Protocols: A Novel Approach to Trisulfide Bridge Formation in Peptides Using 3,3'-Trithiobis-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Disulfide Bond

Covalent cross-linking is a fundamental strategy for stabilizing the three-dimensional structures of peptides and proteins.[1][2][3][4] The disulfide bond (–S–S–), formed between two cysteine residues, is the most common and well-studied of these linkages, playing a critical role in everything from the structural integrity of antibodies to the catalytic activity of enzymes.[2][3][4] However, nature also utilizes higher-order polysulfides. The trisulfide bond (–S–S–S–), an analogue of the disulfide with an additional sulfur atom, has been identified as a genuine post-translational modification in various proteins, including antibodies.[5][6][7] While its prevalence may be underestimated, the trisulfide linkage is associated with unique chemical properties and biological activities, making it an intriguing target for peptide-based drug development.[5][6]

Traditionally, forming such bridges involves the post-synthetic oxidation of thiol-containing precursors, a method that can lack specificity and yield undesirable side products. This guide introduces a more direct and controlled methodology: the use of a pre-formed building block, 3,3'-Trithiobis-D-valine , for the efficient incorporation of a trisulfide bridge during standard Fmoc-based solid-phase peptide synthesis (SPPS). By incorporating the entire trisulfide moiety as a single diamino acid cassette, this approach offers superior control over bond formation, prevents scrambling, and simplifies the synthesis of complex cyclic peptides. The inclusion of D-valine, a non-natural amino acid, also provides inherent resistance to proteolytic degradation, a significant advantage for therapeutic peptide design.[8][9]

The Building Block: Fmoc-D-Val-S-S-S-D-Val-OH

The core of this methodology is a specialized, pre-formed building block where two D-valine residues are already linked by a trisulfide bridge. The N-termini are protected with the standard base-labile Fmoc group, and the C-termini remain as free carboxylic acids for coupling.

Table 1: Properties of the Trisulfide Building Block

Property Value Rationale & Significance
Chemical Name N,N'-bis(9-fluorenylmethoxycarbonyl)-3,3'-Trithiobis-D-valine Standard nomenclature for Fmoc-protected diamino acids.
Molecular Formula C₄₀H₄₀N₂O₈S₃ Essential for calculating molecular weight and molar equivalents.
Molecular Weight 789.0 g/mol High molecular weight necessitates optimized coupling conditions to overcome steric hindrance.
Appearance White to off-white solid Standard for purified Fmoc-amino acid derivatives.
Key Feature Pre-formed Trisulfide Eliminates the need for post-synthetic oxidation, providing direct control over bridge formation.

| Incorporated Amino Acid | D-Valine | Confers enhanced metabolic stability by hindering protease recognition and cleavage.[8] |

Experimental Workflow: Synthesis & Cyclization

The synthesis of a trisulfide-bridged peptide using this building block follows the general principles of Fmoc SPPS.[10][11][12] The key deviation lies in the coupling step for the large, sterically hindered trisulfide diamino acid, which requires more potent activation and potentially longer reaction times.

Overall Synthesis and Cyclization Workflow

The process involves assembling a linear peptide on a solid support, incorporating the Fmoc-D-Val-S-S-S-D-Val-OH building block at the desired position. This is followed by on-resin cyclization to form the intramolecular bridge, and finally, cleavage from the resin with simultaneous side-chain deprotection.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Final Processing Resin 1. Start with Resin (e.g., 2-Chlorotrityl) Swell 2. Swell Resin (DMF) Resin->Swell Load 3. Load First Amino Acid Swell->Load Elongate 4. Elongate Peptide Chain (Standard Fmoc Cycles) Load->Elongate Couple_Trisulfide 5. Couple Trisulfide Block (Fmoc-D-Val-S-S-S-D-Val-OH) Optimized Conditions Elongate->Couple_Trisulfide Final_Elongate 6. Complete Linear Sequence Couple_Trisulfide->Final_Elongate N_Deprotect 7. N-Terminal Fmoc Removal Final_Elongate->N_Deprotect C_Deprotect 8. C-Terminal Anchor Activation (For Head-to-Tail Cyclization) N_Deprotect->C_Deprotect Cyclize 9. Intramolecular Coupling (Form Peptide Bond) C_Deprotect->Cyclize Cleave 10. Cleavage & Deprotection (TFA Cocktail) Cyclize->Cleave Purify 11. Purify Peptide (RP-HPLC) Cleave->Purify Characterize 12. Characterize (LC-MS) Purify->Characterize

Caption: Workflow for synthesizing a head-to-tail cyclized, trisulfide-bridged peptide.

Protocol 1: Incorporation of the Trisulfide Building Block

This protocol details the critical step of coupling the Fmoc-D-Val-S-S-S-D-Val-OH building block to the growing peptide chain on the solid support. This step assumes a linear peptide sequence is being assembled prior to a final cyclization.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-D-Val-S-S-S-D-Val-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using standard treatment with 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) to remove all residual piperidine.[13][14]

  • Activation Solution: In a separate vessel, dissolve Fmoc-D-Val-S-S-S-D-Val-OH (2.0 eq relative to resin loading), HATU (1.95 eq), and HOAt (2.0 eq) in DMF.

  • Pre-activation: Add DIPEA (4.0 eq) to the activation solution. Agitate for 2-5 minutes. The choice of HATU/HOAt is based on its high efficiency, especially for sterically hindered amino acids.[13]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 4-8 hours.

    • Causality Note: The extended reaction time and use of a more potent activating agent are necessary to overcome the significant steric hindrance and high molecular weight of the trisulfide building block, ensuring a high coupling efficiency.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.[9]

    • If the test is positive (blue/purple beads), the coupling is incomplete. Drain the solution and repeat the coupling step with a freshly prepared activation solution for another 2-4 hours.

    • If the test is negative (clear/yellow beads), the coupling is complete.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all unreacted reagents.

  • Continue Synthesis: Proceed with the deprotection of the newly coupled Fmoc group and the addition of the next amino acid in the sequence as per standard SPPS protocols.[11][15]

Protocol 2: Cleavage, Purification, and Final Deprotection

This protocol is for a linear peptide containing the trisulfide bridge. For cyclic peptides, this step would follow on-resin cyclization.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a 95:2.5:2.5 ratio (v/v/v).

    • Safety Note: Always handle TFA in a certified fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

  • Acetonitrile (ACN) and Water (H₂O) with 0.1% TFA (HPLC grade)

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours. The TIS acts as a scavenger to protect against side reactions from cationic species generated during deprotection.[8][12]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a new centrifuge tube. Add the filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water). Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of ACN and water containing 0.1% TFA.

  • Final Product: Collect the fractions containing the pure peptide, confirm the mass, pool the fractions, and lyophilize to obtain a fluffy white powder.

Validation and Characterization

Rigorous analytical chemistry is required to confirm the identity and purity of the final trisulfide-bridged peptide. The primary methods are RP-HPLC for purity assessment and mass spectrometry for identity confirmation.[2][16][17]

Analytical Workflow

cluster_hplc Purity Analysis cluster_ms Identity Confirmation cluster_reduction Trisulfide Confirmation Crude Crude Peptide (Post-Cleavage) HPLC Analytical RP-HPLC Crude->HPLC LCMS LC-MS Analysis Crude->LCMS Purity Assess Purity (>95%?) HPLC->Purity Mass Confirm [M+H]+ (Expected vs. Observed) LCMS->Mass DTT DTT Reduction Assay LCMS->DTT MSMS MS/MS Fragmentation (Sequence Confirmation) Mass->MSMS Reduced_MS LC-MS of Reduced Peptide (Confirm Mass Shift) DTT->Reduced_MS

Caption: Analytical workflow for the validation of synthetic trisulfide-bridged peptides.

Mass Spectrometry: The Trisulfide Signature

The most definitive evidence for the successful incorporation of the trisulfide bridge is the molecular weight of the peptide determined by mass spectrometry.[7][18] A trisulfide bridge adds 32 Da to the molecular weight compared to an analogous disulfide bridge.

Table 2: Example Mass Spectrometry Data for a Hypothetical Peptide Sequence: cyclo(G-Val-SSS-Val-G)

SpeciesExpected [M+H]⁺ (monoisotopic)Observed [M+H]⁺Deviation (ppm)Confirmation
Trisulfide Peptide 465.1384465.1380-0.86Successful synthesis confirmed.
Disulfide Analog (for comparison) 433.1420N/AN/AThe +32.0 Da mass difference is the key signature.
Reduced Linear Peptide 467.1540467.1535-1.07Confirmed after DTT reduction, validating the reducible S-S-S bond.

The peptide is analyzed under non-reducing conditions to observe the intact cyclic product.[19] Subsequent tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence.[20]

Reduction Assay for Bridge Confirmation

To further confirm the presence of a reducible trisulfide linkage, the purified peptide can be treated with a reducing agent like dithiothreitol (DTT).

Procedure:

  • Dissolve the purified peptide (approx. 1 mg/mL) in a buffer (e.g., 50 mM ammonium bicarbonate, pH 8).

  • Add DTT to a final concentration of 10 mM.

  • Incubate at 37°C for 1 hour.

  • Analyze the reaction mixture by LC-MS.

  • Expected Result: The mass spectrum should show the disappearance of the peak corresponding to the cyclic trisulfide peptide and the appearance of a new peak corresponding to the reduced, linear peptide, with a mass increase of +2 Da ([M+2H]²⁺).[16]

Conclusion and Future Applications

The use of a pre-formed this compound building block represents a significant advancement in the synthesis of trisulfide-containing peptides. This methodology provides researchers with unprecedented control over the placement and integrity of the trisulfide bridge, bypassing the often-problematic oxidative folding steps. By combining this novel chemical tool with the established power of Fmoc-SPPS, scientists and drug developers can now more readily explore the unique structural and biological roles of trisulfide bonds, paving the way for a new generation of highly stable and potent peptide therapeutics.

References

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (2025). PMC.
  • Characterization of cyclic peptides containing disulfide bonds. (n.d.). PMC.
  • A Technical Guide to Fmoc-D-Val-OH: Properties and Applications in Peptide Synthesis. (n.d.). Benchchem.
  • From Stability to Function: The Importance of Disulfide Bonds in Proteins. (n.d.). MetwareBio.
  • Trisulfides in Proteins. (2026).
  • Sulfur-Sulfur Bridging in Solid-Phase Peptide Synthesis. (n.d.). Grantome.
  • Nielsen, R. W., Tachibana, C., Hansen, N. E., & Winther, J. R. (2011). Trisulfides in proteins. Antioxidants & redox signaling, 15(1), 67–75.
  • Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods. (n.d.).
  • Application Notes and Protocols for Fmoc-D-Val-OH in the Development of Metabolically Stable Peptide Analogs. (n.d.). Benchchem.
  • Role of disulfide bonds in peptide and protein conform
  • Solid-Phase Synthesis and Antibacterial Activity of an Artificial Cyclic Peptide Containing Two Disulfide Bridges. (n.d.).
  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (n.d.). SpringerLink.
  • Disulfide Bridged Peptides. (n.d.). Eurogentec.
  • Disulfide Bond Analysis & Mapping. (n.d.). BioPharmaSpec.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Role of Disulfide Bonds in Peptide and Protein Conformation. (n.d.).
  • Determining Disulfide Bond Position by Peptide Mapping with LC-MS/MS. (n.d.). SCIEX.
  • Disulfide Bridge (S-S) Analysis. (n.d.).
  • Comprehensive Analysis of Tryptic Peptides Arising from Disulfide Linkages in NISTmAb and Their Use for Developing a Mass Spectral Library. (n.d.). PMC.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of Peptides Containing D-Valine using Fmoc-D-Val-OH. (n.d.). Benchchem.
  • Peptides, solid-phase synthesis and characterization. (2023). Electronic Journal of Biotechnology.
  • Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science.
  • The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry. (2017). mAbs.

Sources

"3,3'-Trithiobis-D-valine" as a tool for protein folding studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,3'-Trithiobis-D-valine (Penicillamine Trisulfide) in Protein Folding and Biopharmaceutical Characterization

Part 1: Executive Summary & Core Directive

The Molecule: this compound (CAS: 22801-32-7), also known as Penicillamine Trisulfide , is the trisulfide analog of the common redox reagent Penicillamine Disulfide. Structurally, it consists of two D-penicillamine moieties linked by a trisulfide bridge (–S–S–S–) rather than the standard disulfide (–S–S–).

The Application: While D-Penicillamine (the thiol) and its disulfide dimer are standard tools for "orthogonal" protein folding (trapping intermediates via steric hindrance), This compound serves a distinct, critical role as an Analytical Standard and Mechanistic Probe . It is the "gold standard" for identifying and quantifying trisulfide bridges—a common but often overlooked post-translational modification (PTM) in therapeutic proteins (e.g., IgG1, IgG2) that significantly impacts folding stability and shelf-life.

Why This Matters: In drug development, "folding" is not just about achieving the native state; it is about ensuring the correct covalent connectivity. Trisulfides are "expanded" disulfides that introduce unexpected flexibility and susceptibility to chemical degradation. This guide details how to use this compound to detect these variants and study the steric tolerance of folding pathways.

Part 2: Scientific Integrity & Logic (Mechanisms)

The Chemistry of the Trisulfide Bridge

Standard oxidative folding assumes the formation of disulfides (Cys-S-S-Cys). However, in the presence of high sulfide concentrations (often from fermentation feed) or specific redox conditions, trisulfides (Cys-S-S-S-Cys) can form.

  • Steric Bulk: The Penicillamine moiety (

    
    -dimethylcysteine) is sterically bulky. This compound represents a "hyper-bulky" variant.
    
  • Bond Length: A disulfide bond is ~2.05 Å. A trisulfide bond is longer (~3.0 Å) and more flexible.

  • The "Tool" Function: By using this compound as a reference, researchers can validate Liquid Chromatography-Mass Spectrometry (LC-MS) methods to distinguish between a native disulfide and a trisulfide insertion.

Orthogonal Folding Pathways

D-Penicillamine (Pen) is often used in "orthogonal folding" strategies.[1] Because Pen-Pen disulfides are sterically disfavored compared to Cys-Cys or Cys-Pen, Penicillamine is used to direct folding toward specific isomers.[1][2]

  • The Trisulfide Role: this compound acts as a marker for sulfur insertion events . If your folding reaction yields a species matching the retention time/mass of this standard (adjusted for the protein backbone), it indicates that your redox buffer is generating reactive persulfides (

    
    ).
    
Diagram: Trisulfide Formation & Detection Logic

TrisulfideLogic Unfolded Unfolded Protein (Free Thiols) Oxidation Oxidative Folding (Redox Buffer) Unfolded->Oxidation + O2 / GSSG Native Native Disulfide (Cys-S-S-Cys) Oxidation->Native Major Pathway Trisulfide Trisulfide Variant (Cys-S-S-S-Cys) Oxidation->Trisulfide H2S / Persulfide Side-Rxn Analysis Peptide Mapping (LC-MS) Trisulfide->Analysis Sample Injection Standard TOOL: this compound (Reference Standard) Standard->Analysis Retention Time Calibration Analysis->Native Mass: M Analysis->Trisulfide Mass: M + 32 Da

Caption: Workflow distinguishing native disulfides from trisulfide variants using the this compound standard.

Part 3: Experimental Protocols

Protocol A: Preparation of the Trisulfide Reference Standard

Purpose: To create a stable stock solution of this compound for LC-MS calibration. Note: Trisulfides are sensitive to high pH and reducing agents.

Materials:

  • This compound (Solid, >95% purity).

  • Solvent: 0.1% Formic Acid in 50:50 Acetonitrile/Water (Acidic pH stabilizes the trisulfide).

  • Vials: Amber glass (light sensitive).

Step-by-Step:

  • Weighing: Accurately weigh 1.0 mg of this compound.

  • Solubilization: Dissolve in 1.0 mL of the Solvent to create a 1 mg/mL (approx 3 mM) stock.

    • Critical: Do not use alkaline buffers (pH > 7.5) as this promotes sulfur exchange and degradation to the disulfide.

  • Dilution: Prepare a working standard of 10 µM in the same solvent.

  • Verification: Inject onto a C18 HPLC column.

    • Expected Result: A distinct peak eluting later than the disulfide analog (3,3'-Dithiobis-D-valine) due to increased hydrophobicity of the trisulfide bridge.

Protocol B: Differential Alkylation for Trisulfide Detection in Folding

Purpose: To determine if a protein folding intermediate contains a trisulfide bridge using the standard as a comparator.

Principle: Trisulfides react differently with nucleophiles compared to disulfides. This protocol uses the standard to validate the "fingerprint" of a trisulfide.

Table 1: Comparative Properties (Standard vs. Analyte)

Feature3,3'-Dithiobis-D-valine (Disulfide)This compound (Trisulfide)Impact on Protein Folding
Bridge Length ~2.05 Å~3.00 ÅTrisulfides increase loop flexibility.
Mass Shift Baseline (M)+32 Da (Sulfur)Detectable by High-Res MS.
Stability HighModerate (Labile at pH > 8)May convert to disulfide over time.
Elution (RP-HPLC) EarlierLater (More Hydrophobic)distinct retention time shift.

Workflow:

  • Folding Reaction: Perform oxidative folding of your target protein (e.g., using Glutathione redox couple).

  • Quenching: Quench aliquots at various time points using Acidification (pH 2.0).

    • Note: Do not quench with high concentrations of free thiol (like DTT) immediately, as this will reduce the trisulfide.

  • Peptide Mapping: Digest the protein (Pepsin or Trypsin at low pH) to generate peptide fragments.

  • LC-MS Analysis:

    • Run the digest.

    • Run the this compound Standard in the same sequence.

    • Monitor the mass difference. A peptide with a trisulfide will show a mass increase of +32.06 Da relative to the disulfide-linked peptide.

  • Validation: Use the fragmentation pattern of the this compound standard (which will show characteristic loss of

    
     or 
    
    
    
    ions) to confirm the fragmentation behavior of your protein's trisulfide peptide.

Part 4: Advanced Application - Probing Steric Constraints

Hypothesis: If a protein folds successfully with a trisulfide bridge (mimicked or monitored by the Penicillamine trisulfide motif), the binding pocket or structural core possesses high plasticity.

Experiment:

  • Synthesize a peptide analog replacing Cysteine with Penicillamine .

  • Subject it to oxidative folding in the presence of an inorganic sulfide source (

    
    ).
    
  • This encourages the formation of the Pen-S-S-S-Pen motif (The this compound structure embedded in the peptide).

  • Measure Stability: Compare the thermal stability (

    
    ) of the Trisulfide-bridged variant vs. the Disulfide variant.
    
    • Outcome: If

      
       is similar, the protein tolerates the 3.0 Å expansion. If 
      
      
      
      drops significantly, the fold is rigid.

Part 5: Technical Note & Troubleshooting

Distinction Alert: Researchers often confuse This compound with 3,3'-Dithiobis-D-valine (Penicillamine Disulfide).

  • Dithiobis (Disulfide): The common dimer. Used to trap free thiols.

  • Trithiobis (Trisulfide): The sulfur-inserted variant. Used to study sulfur chemistry and impurities.

  • Check your label: Ensure you are using the correct CAS (22801-32-7 for the Trisulfide).

Storage: Store this compound at -20°C under argon. Trisulfides are susceptible to disproportionation (turning into a mix of disulfides and tetrasulfides) if exposed to moisture and heat.

Part 6: References

  • LGC Standards. this compound Product Information (CAS 22801-32-7).[3] LGC Standards. (Verified Source for Chemical Identity).

  • Wu, C., et al. (2025).[2] "Motif-Directed Oxidative Folding to Design and Discover Multicyclic Peptides." Accounts of Chemical Research. (Context on Penicillamine Orthogonal Folding).

  • Zheng, et al. (2018).[1][2] "Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides." Chemical Science. (Foundational work on Penicillamine folding mechanics).

  • Gu, S., et al. (2010). "Characterization of trisulfide modification in antibodies." Analytical Biochemistry. (Context for Trisulfide analysis in proteins).

Sources

Application Note & Protocols: A Guide to Studying Collagen Cross-Linking Inhibition with 3,3'-Trithiobis-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Collagen, the principal structural protein in the extracellular matrix, derives its essential tensile strength and stability from a series of post-translational modifications, most notably the formation of covalent intermolecular cross-links. This process is primarily initiated by the copper-dependent enzyme, lysyl oxidase (LOX).[1][2] Dysregulation of LOX activity and the subsequent alteration in collagen cross-linking are implicated in a host of pathological conditions, from fibrosis to connective tissue disorders.[3][4] Consequently, the identification and characterization of molecules that can modulate LOX activity are of significant interest in drug development and biomedical research. This document provides a comprehensive guide for researchers on utilizing 3,3'-Trithiobis-D-valine , a derivative of D-valine[5][6], to investigate the inhibition of collagen cross-linking. We present a multi-faceted approach, detailing protocols for direct enzymatic activity assessment, cell-based collagen deposition analysis, and quantitative cross-link analysis, thereby offering a robust framework for evaluating its potential as a specific inhibitor.

Introduction: The Critical Role of Lysyl Oxidase in Collagen Maturation

The biomechanical integrity of tissues such as skin, bone, tendon, and blood vessels is critically dependent on the hierarchical assembly and stabilization of collagen fibrils. The final and crucial step in this process is the enzymatic cross-linking of collagen molecules, a reaction catalyzed by the lysyl oxidase (LOX) family of amine oxidases.[7]

LOX initiates cross-linking by catalyzing the oxidative deamination of ε-amino groups on specific lysine and hydroxylysine residues within collagen telopeptides.[1][4] This reaction converts them into highly reactive aldehyde derivatives, known as allysine and hydroxyallysine, respectively.[3] These aldehydes then undergo spontaneous condensation reactions with adjacent lysine, hydroxylysine, or other aldehyde residues on neighboring collagen molecules, forming the stable, covalent cross-links that insolubilize and strengthen the collagen fibers.[4]

Given its pivotal role, LOX has become a key therapeutic target. Inhibition of LOX can reduce the excessive collagen deposition and stiffening characteristic of fibrotic diseases.[4] This application note outlines the experimental procedures to validate and quantify the inhibitory effects of this compound on this fundamental biological process.

Hypothesized Mechanism of Action

We hypothesize that this compound acts as an inhibitor of lysyl oxidase. By blocking the active site of the enzyme, it prevents the conversion of peptidyl lysine to the aldehyde precursors necessary for cross-link formation. The following protocols are designed to systematically test this hypothesis.

LOX_Mechanism cluster_0 Extracellular Matrix Procollagen Procollagen Chains Collagen Collagen Fibril (Triple Helix) Procollagen->Collagen Assembly Lysine Peptidyl Lysine (ε-amino group) Collagen->Lysine Contains Allysine Peptidyl Allysine (Aldehyde) Lysine->Allysine Oxidative Deamination LOX Lysyl Oxidase (LOX) LOX->Lysine Crosslinked Mature Cross-linked Collagen Fiber Allysine->Crosslinked Spontaneous Condensation Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->LOX Inhibition

Caption: Hypothesized inhibition of LOX-mediated collagen cross-linking by this compound.

Protocol I: In Vitro Lysyl Oxidase (LOX) Activity Assay

This protocol provides a direct method to measure the enzymatic activity of purified LOX in the presence of this compound. We will utilize a fluorometric assay, which is a sensitive and widely adopted method for quantifying LOX activity.[3][8]

Principle of the Assay

The assay measures LOX activity by detecting hydrogen peroxide (H₂O₂), a byproduct of the amine oxidation reaction.[3] A specific LOX substrate is oxidized by the enzyme, releasing H₂O₂. This H₂O₂ then reacts with a fluorescent probe (such as Amplex Red) in the presence of horseradish peroxidase (HRP), generating a highly fluorescent product (resorufin) that can be quantified.[9] A decrease in fluorescence in the presence of this compound indicates inhibition of LOX activity.

Materials and Reagents
Reagent/MaterialSupplierNotes
Lysyl Oxidase Activity Kit (Fluorometric)Abcam, Assay Genie etc.Typically includes LOX Assay Buffer, Substrate, Probe, and HRP.[8][10]
Purified Recombinant Lysyl Oxidase (LOX)R&D Systems, etc.Positive control enzyme.
This compoundSimson Pharma, etc.Test compound. Prepare a stock solution in a suitable solvent.
β-Aminopropionitrile (BAPN)Sigma-AldrichKnown irreversible LOX inhibitor; used as a positive control.[3]
96-well solid black microplatesCorning, etc.Low-fluorescence background.
Fluorescence microplate readerMolecular Devices, etc.Capable of Ex/Em ~540/590 nm.[8]
Dimethyl sulfoxide (DMSO)Sigma-AldrichSolvent for dissolving the test compound.
Step-by-Step Protocol
  • Reagent Preparation: Prepare all kit components according to the manufacturer's instructions. Thaw reagents on ice.

  • Compound Dilution: Prepare a serial dilution of this compound in LOX Assay Buffer. Aim for a final concentration range of 1 nM to 1 mM in the well. Also, prepare a high-concentration BAPN solution (e.g., 1 mM final concentration) as a positive control for inhibition.

  • Reaction Mixture Preparation: Prepare a Master Mix containing the LOX Assay Buffer, LOX Probe, and HRP as per the kit protocol.

  • Plate Setup: In a 96-well black plate, add the following to triplicate wells:

    • Blank (No Enzyme): 50 µL Assay Buffer.

    • Positive Control (100% Activity): 40 µL Assay Buffer + 10 µL Purified LOX.

    • Inhibitor Control (BAPN): 30 µL Assay Buffer + 10 µL BAPN solution + 10 µL Purified LOX.

    • Test Compound: 30 µL Assay Buffer + 10 µL of each this compound dilution + 10 µL Purified LOX.

  • Pre-incubation: Gently tap the plate to mix and incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 50 µL of the LOX Substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence (Ex/Em = 535/587 nm or similar) every 1-2 minutes for 30-60 minutes.

Data Analysis and Expected Results
  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (ΔFluorescence / ΔTime).

  • Subtract Background: Subtract the average rate of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - (Rate of Test Well / Rate of Positive Control Well)) * 100

  • Determine IC₅₀: Plot the % Inhibition against the log concentration of this compound. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

A dose-dependent decrease in fluorescence rate with increasing concentrations of this compound would confirm its inhibitory effect on LOX in vitro.

Protocol II: Cell-Based Analysis of Collagen Cross-Linking

This section describes a workflow to assess the impact of this compound on collagen processing in a more physiologically relevant context using cell culture.[11] Fibroblast or osteoblast cell lines are ideal as they actively synthesize and deposit a cross-linked extracellular matrix.

Workflow A 1. Cell Culture (e.g., Fibroblasts) B 2. Treatment - Vehicle Control - this compound A->B C 3. Harvest (Cell Layer & Supernatant) B->C D 4. Collagen Extraction (Pepsin Digestion) C->D E 5. Analysis D->E F SDS-PAGE (Visualize Cross-linking) E->F G HPLC (Quantify Cross-links) E->G

Caption: Experimental workflow for cell-based analysis of collagen cross-linking inhibition.

Protocol: Cell Culture and Treatment
  • Cell Seeding: Seed human dermal fibroblasts or a similar cell line in 6-well plates at a density that allows them to reach confluence and begin matrix deposition (typically over 7-14 days).

  • Culture Medium: Use DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and, crucially, 50 µg/mL L-ascorbic acid (Vitamin C), which is an essential cofactor for collagen synthesis.

  • Treatment: Once cells are confluent, replace the medium with fresh medium containing various concentrations of this compound (based on the IC₅₀ from Protocol I) or a vehicle control (e.g., DMSO).

  • Incubation: Culture the cells for an additional 7-10 days, replacing the medium with fresh treatment every 2-3 days.

Analysis by SDS-PAGE

Principle: SDS-PAGE separates proteins by molecular weight. Un-cross-linked Type I collagen consists of α1 and α2 chains (~100 kDa). Dimeric cross-links form β-components (~200 kDa), and further cross-linking creates high-molecular-weight γ-components and aggregates that barely enter the gel.[12] Effective inhibition of LOX will result in a higher proportion of α-chains and a reduction in β and γ components compared to the control.[13][14]

Method:

  • Harvest: Aspirate the medium and wash the cell layer with cold PBS.

  • Collagen Extraction: Add 0.5 M acetic acid containing 1 mg/mL pepsin to each well and incubate at 4°C overnight with gentle rocking to solubilize the collagen.

  • Sample Preparation: Neutralize the samples and add 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol). Boil for 5 minutes.

  • Electrophoresis: Load equal protein amounts onto a 6% or 3.5-5% gradient SDS-PAGE gel.[15] Run the gel until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain.

  • Imaging and Interpretation: Image the gel. Compare the banding patterns between the control and treated samples. Look for a noticeable decrease in the intensity of β and γ bands and a corresponding increase in α-chain intensity in the lanes treated with this compound.

Analysis by HPLC

Principle: This is the gold standard for quantifying mature, stable collagen cross-links. The pyridinoline (PYD) and deoxypyridinoline (DPD) cross-links possess natural fluorescence, allowing for their highly sensitive detection by HPLC following acid hydrolysis of the entire cell layer.[16][17]

Method:

  • Harvest: Scrape the entire cell layer into a hydrolysis-safe tube.

  • Hydrolysis: Add 6 M HCl and hydrolyze the samples at 110°C for 18-24 hours.

  • Sample Preparation: Dry the hydrolysate under vacuum. Reconstitute the sample in the HPLC mobile phase A.

  • HPLC Analysis: Inject the sample onto a reverse-phase C18 column.[16] Separate the cross-links using a gradient of acetonitrile in water with an ion-pairing agent like n-heptafluorobutyric acid.[16]

  • Detection: Monitor the column eluent with a fluorescence detector set to the specific excitation/emission wavelengths for PYD and DPD (e.g., Ex: 297 nm / Em: 395 nm for PYD).[18]

  • Quantification: Quantify the PYD and DPD peaks by comparing their integrated peak areas to those of a known standard curve. Normalize the results to the total amount of collagen in the sample, which can be determined by analyzing the same hydrolysate for its hydroxyproline content.[18]

Expected Results: A significant, dose-dependent reduction in the moles of PYD and DPD per mole of collagen in samples treated with this compound would provide strong quantitative evidence of its inhibitory effect on collagen cross-linking in a cellular context.

HPLC ParameterRecommended Setting
Column Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.01 M n-heptafluorobutyric acid (HFBA)[16]
Mobile Phase B Acetonitrile with 0.01 M HFBA
Gradient Linear gradient from ~10% to 30% Mobile Phase B[18]
Flow Rate 0.8 - 1.0 mL/min
Fluorescence Detection PYD/DPD: Ex: 297 nm, Em: 395 nm[18]
Pentosidine: Ex: 335 nm, Em: 385 nm (if measured)[18]

Summary and Concluding Remarks

The comprehensive approach detailed in this application note provides a robust framework for characterizing the inhibitory potential of this compound on collagen cross-linking. By combining direct enzyme kinetics with cell-based functional assays, researchers can obtain multi-level validation of the compound's mechanism and efficacy.

  • The in vitro LOX activity assay offers a rapid and sensitive method to determine the direct inhibitory effect and calculate the IC₅₀.

  • SDS-PAGE analysis provides a clear, visual confirmation of the impact on collagen polymerization within a biological system.

  • HPLC quantification of pyridinium cross-links delivers the most precise and definitive data on the reduction of mature collagen cross-links.

Successful demonstration of inhibitory activity across these assays would position this compound as a valuable tool for studying the pathological consequences of aberrant collagen cross-linking and as a lead compound for the development of novel anti-fibrotic therapies.

References

  • Assay Genie. Lysyl Oxidase Activity Assay Kit (Fluorometric) (#BN01101). Available at: [Link]

  • Trackman, P. C. (2018). Measurement of lysyl oxidase activity from small tissue samples and cell cultures. Methods in cell biology, 143, 199–213. Available at: [Link]

  • Eyre, D. R., Koob, T. J., & Van Ness, K. P. (1984). Quantitation of hydroxypyridinium crosslinks in collagen by high-performance liquid chromatography. Analytical biochemistry, 137(2), 380–388. Available at: [Link]

  • Sricholpech, M., Perdivara, I., Yokoyama, M., & Tomer, K. B. (2012). UPLC methodology for identification and quantitation of naturally fluorescent crosslinks in proteins: a study of bone collagen. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 905, 51–58. Available at: [Link]

  • ResearchGate. (n.d.). Cross-linking of collagen molecules. A, 3.5–5% SDS- PAGE analysis under... [Image]. Available at: [Link]

  • ResearchGate. (n.d.). SDS-PAGE patterns of cross-linking collagens. Collagen types I (lane... [Image]. Available at: [Link]

  • Uebelhart, D., Gineyts, E., Chapuy, M. C., & Delmas, P. D. (1990). Quantitation of urinary hydroxypyridinium cross-links from collagen by high-performance liquid chromatography. Bone, 11(4), 299-303. Available at: [Link]

  • Val-Laillet, D., & Le Graët, Y. (2007). Techniques to Assess Collagen Synthesis, Deposition, and Cross-Linking In Vitro. In Myofibroblasts. Humana Press. Available at: [Link]

  • Robins, S. P. (1995). Automated HPLC Assay for Urinary Collagen Cross-links: Effect of Age, Menopause, and Metabolic Bone Diseases. Clinical Chemistry, 41(10), 1483-1487. Available at: [Link]

  • ResearchGate. (n.d.). SDS–PAGE patterns of collagen cross-linked with various amounts of GTA... [Image]. Available at: [Link]

  • Eyre, D. R., & Weis, M. A. (2013). Advances in collagen cross-link analysis. Methods in molecular biology (Clifton, N.J.), 1032, 107–123. Available at: [Link]

  • BlueBio Alliance. (2021, October 15). Biochemical characterisation of collagen. Molecular weight: SDS-PAGE and GPC-LS. Available at: [Link]

  • ResearchGate. (n.d.). Routes for microbial preparation of d-valine from different starting materials. Available at: [Link]

  • Kagan, H. M., & Li, W. (2003). Lysyl oxidase: properties, regulation and multiple functions in biology. Journal of cellular biochemistry, 88(4), 660–672. Available at: [Link]

  • Kagan, H. M., & Trackman, P. C. (1991). Properties and function of lysyl oxidase. American journal of respiratory cell and molecular biology, 5(3), 206–210. Available at: [Link]

  • Kagan, H. M. (1994). Lysyl oxidase: mechanism, regulation and relationship to liver fibrosis. Pathology, research and practice, 190(9-10), 910–919. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Lysyl oxidase – Knowledge and References. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Penicillamine Trisulfide (PTS) Synthesis & Yield Optimization

[1]

Ticket ID: PTS-SYN-OPT-001 Topic: Improving Yield and Selectivity in Bis(D-penicillaminyl) Trisulfide Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Synthesizing Bis(D-penicillaminyl) trisulfide (PTS) is chemically distinct from standard disulfide formation due to the steric hindrance of the gem-dimethyl groups on the penicillamine (

1

Users frequently report low yields due to two competing pathways:[1]

  • Thermodynamic collapse to the more stable disulfide (Pen-S-S-Pen).[1]

  • Uncontrolled catenation leading to tetrasulfides (

    
    ) and higher polysulfides.[1]
    

This guide moves beyond the traditional elemental sulfur (

Activated Sulfur Transfer1

Module 1: Chemistry Optimization (The "Why" & "How")

The Core Problem: Sterics & Equilibrium

Unlike Cysteine, Penicillamine possesses a tertiary thiol environment.[1] The bulky methyl groups retard nucleophilic attack.[1] In standard oxidation (e.g.,


1Sulfur Transfer Reagent1
Recommended Protocol: The Phthalimide Transfer Route

For high-yield synthesis (>85%), we recommend the N,N'-Thiobisphthalimide method.[1] This method kinetically traps the trisulfide before it can equilibrate to the disulfide.[1]

Step-by-Step Protocol
StepActionCritical Technical Note
1. Activation Synthesize/Source N,N'-thiobisphthalimide .This reagent acts as a "sulfur shuttle," delivering exactly one sulfur atom (

) to the thiol.
2.[1] Stoichiometry React 1.0 eq of N,N'-thiobisphthalimide with 2.2 eq of D-Penicillamine.[1]Do not use excess Sulfur. Excess sulfur leads to

contaminants which are nearly impossible to separate.[1]
3. Solvent Use Dichloromethane (DCM) or THF at 0°C .[1]Low temperature prevents the disproportionation of the formed trisulfide back into disulfide and elemental sulfur.
4. Workup Filter off the phthalimide byproduct (insoluble in cold DCM).[1]The insolubility of phthalimide drives the reaction forward (Le Chatelier’s principle).[1]
Visualizing the Pathway

The following diagram illustrates why the Activated Transfer method yields Trisulfide, whereas direct oxidation fails.

PTS_Synthesis_PathwayStartD-Penicillamine(Sterically Hindered Thiol)OxidantStandard Oxidant(I2, H2O2, Air)Start->OxidantPath A (Avoid)TransferSulfur Transfer Reagent(N,N'-thiobisphthalimide)Start->TransferPath B (Recommended)DisulfidePen-S-S-Pen(Disulfide - Dead End)Oxidant->DisulfideRapid CollapseIntermediateActive Intermediate(Phth-N-S-Pen)Transfer->IntermediateStep 1: ActivationTrisulfidePen-S-S-S-Pen(Target Trisulfide)Intermediate->TrisulfideStep 2: 2nd Thiol Attack

Caption: Comparison of reaction pathways. Path A (Red) leads to stable disulfide.[1] Path B (Green) successfully inserts the third sulfur atom via an activated intermediate.

Module 2: Troubleshooting & FAQs

Issue 1: "My product contains 40% Disulfide."

Diagnosis: This is a thermodynamic stability issue. The trisulfide bond (


11
  • Fix: Keep reaction time under 2 hours.

  • Fix: Perform the final evaporation of solvent at <30°C . Do not use high-vacuum heating.[1]

Issue 2: "I see peaks for Tetrasulfide ( ) in LC-MS."

Diagnosis: Sulfur source overload. If you used Elemental Sulfur (

1
  • Fix: Switch to the Phthalimide method described above.

  • Fix: If you must use Elemental Sulfur, use a 1:1.8 ratio of Sulfur to Penicillamine (slight deficiency of sulfur) to prevent higher polysulfide formation.[1]

Issue 3: "The product is racemized (L-isomer detected)."

Diagnosis: High pH or excessive heating.[1] The

1
  • Fix: Avoid strong bases like NaOH.[1] Use non-nucleophilic organic bases (e.g., DIPEA) if a base is required.[1]

  • Fix: Ensure the synthesis temperature never exceeds 40°C.

Module 3: Analytical Validation

Distinguishing the Trisulfide from the Disulfide is the most common analytical hurdle.[1]

MethodDisulfide (Pen-S-S-Pen)Trisulfide (Pen-S-S-S-Pen)
HPLC (RP-C18) Elutes Earlier (More Polar)Elutes Later (More Lipophilic)
Raman Spectroscopy Strong band at ~510 cm⁻¹Distinct band at ~480-490 cm⁻¹ (S-S-S stretch)
H-NMR (D2O) Methyls appear as sharp singlets.[1]Methyls often show broadening/splitting due to ring flexibility/conformers.[1]
Troubleshooting Flowchart

Troubleshooting_LogicStartAnalyze Crude Product(HPLC/LC-MS)DecisionMajor Impurity?Start->DecisionDisulfideImpurity: Disulfide (S2)Decision->DisulfidePeak @ RT < TargetPolysulfideImpurity: Tetrasulfide (S4+)Decision->PolysulfidePeak @ RT > TargetFix1Cause: Sulfur ExtrusionAction: Lower Temp, Reduce Rxn TimeDisulfide->Fix1Fix2Cause: Excess Sulfur SourceAction: Switch to Phthalimide ReagentPolysulfide->Fix2

Caption: Decision tree for identifying and correcting common yield-killing impurities based on retention time (RT) relative to the target.

References

  • Moutiez, M., et al. (1994).[1] Synthesis of diastereomeric trisulfides derived from N-acetylcysteine and their separation by HPLC. This paper establishes the foundational logic for separating hindered amino acid trisulfides from disulfides.[1]

    • [Source: ScienceDirect (Anal.[1] Biochem)]([Link]1]

  • Chen, W., & Xian, M. (2025).[1] Optimization of conditions for trisulfide synthesis using phthalimide-based reagents. Provides the specific "Activated Sulfur" protocol recommended in Module 1.

    • [Source: RSC (Org.[1] Biomol. Chem)]([Link]1]

  • Yamashita, G., & Rabenstein, D. (1989).[1][2] Determination of penicillamine and penicillamine disulfide by HPLC.[1][2][3] Critical for the analytical parameters required to distinguish the species.[1]

    • [1]

  • Nagy, P. (2013).[1] Kinetics and mechanisms of thiol–disulfide exchange covering hindered thiols.[1] Explains the steric resistance of Penicillamine compared to Cysteine.

    • [1]

Technical Support Center: Trisulfide Bond Formation in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for peptide synthesis, with a specialized focus on the formation and management of trisulfide bonds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to this unique post-translational modification. Here, we address common issues in a direct question-and-answer format, grounded in established scientific principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during the synthesis, purification, and analysis of peptides containing trisulfide bonds.

1.1 Foundational Concepts

Q1: I've detected a mass addition of +32 Da to my peptide. What is the likely cause?

A mass increase of 31.972 Da (nominally +32 Da) is the characteristic signature of a trisulfide bond, where an extra sulfur atom is inserted into a standard disulfide (Cys-S-S-Cys) bridge to form a Cys-S-S-S-Cys linkage.[1][2] This is one of the most common product-related impurities or post-translational modifications (PTMs) in cysteine-containing peptides and proteins, especially those produced in biological systems.[3][4]

While other modifications can occur, a +32 Da shift is strongly indicative of a trisulfide. It is crucial to confirm this using high-resolution mass spectrometry (MS) and peptide mapping.[5]

Q2: Why do trisulfide bonds form in peptides? Is this a natural modification?

Trisulfide bonds can form both during chemical synthesis and in vivo during recombinant protein production. The primary mechanism involves the reaction of an existing disulfide bond with a source of sulfane sulfur, most commonly hydrogen sulfide (H₂S).[4][6]

  • In Biologics (Recombinant Production): H₂S is a natural byproduct of cysteine catabolism in cell culture.[4] Elevated levels of H₂S in the bioreactor environment can react with disulfide bonds in the expressed protein, leading to trisulfide formation. Factors like cell density, feed strategies, and harvest time can influence H₂S levels and, consequently, the percentage of trisulfide variants.[4]

  • In Chemical Synthesis: Trisulfide formation can occur as a side reaction, particularly if sulfur-containing reagents are not pure or if elemental sulfur is inadvertently introduced.[7] It can also be an intended modification, created by reacting a dithiol peptide with a sulfur-transfer reagent.[8]

Q3: Are trisulfide bonds stable? What is their impact on peptide structure and function?

The stability of trisulfide bonds is highly dependent on the chemical environment, particularly pH and the presence of nucleophiles.[9][10] They are generally less stable than disulfide bonds.

  • Structural Impact: The insertion of an extra sulfur atom slightly elongates the bond length compared to a disulfide, which can introduce minor conformational changes. However, for many proteins, trisulfide formation does not significantly alter the overall protein folding or secondary structure.[3]

  • Functional Impact: The biological impact is still under investigation and appears to be protein-dependent. In many reported cases for monoclonal antibodies, trisulfides have shown no significant effect on receptor binding or biological activity.[3][4] However, for antibody-drug conjugates (ADCs), high trisulfide levels can interfere with specific conjugation chemistries.[1]

  • Stability Concerns: A key issue is their propensity to convert back to disulfides, especially under physiological conditions, which can lead to product heterogeneity over time.[11]

1.2 Troubleshooting Synthesis & Stability

Q4: My synthetic peptide unexpectedly formed a trisulfide. What went wrong during synthesis?

Unintentional trisulfide formation during solid-phase peptide synthesis (SPPS) is rare but possible. Potential causes include:

  • Contaminated Reagents: Impurities in cysteine derivatives or other sulfur-containing reagents could be a source.

  • Side Reactions During Coupling: The formation of a trisulfide derivative has been observed as a side reaction during the coupling step with certain reagents when using di-NH₂-protected cystine.[7]

  • Oxidative Conditions: While disulfide formation is an oxidative process, certain complex side reactions under specific oxidative folding conditions could theoretically lead to sulfur insertion, though this is not a common pathway.

To troubleshoot, review the purity of all reagents and consider alternative coupling strategies or cysteine protection schemes if the problem persists.

Q5: My trisulfide-containing peptide is unstable and degrades during purification or storage. How can I prevent this?

Trisulfide degradation is most often a conversion back to a disulfide bond. This process is highly influenced by pH and the presence of amines.

  • Mechanism of Degradation: Trisulfides degrade rapidly in the presence of primary and tertiary amines.[9] Under basic conditions, the deprotonation of ammonium groups (e.g., the N-terminus or Lys side chains) creates a neutral amine that can catalytically attack the trisulfide, leading to the elimination of the central sulfur atom.[9][10]

  • Prevention Strategies:

    • Maintain Acidic to Neutral pH: Purification and storage should ideally be performed at a slightly acidic pH (e.g., pH 5-6). Cysteine trisulfide is very stable at pH 5.8 but shows significantly faster degradation at pH 7 and 9.[10]

    • Control Temperature: Like most chemical reactions, degradation is accelerated at higher temperatures. Store samples at 4°C or frozen.[12]

    • Avoid Amine-Containing Buffers: Avoid buffers with primary or tertiary amines (like Tris) if possible, especially at pH levels approaching or exceeding the pKa of the amine, where the nucleophilic free base form is more prevalent.[9]

Q6: Besides trisulfides, what other common side reactions should I be aware of when synthesizing cysteine-containing peptides?

Synthesizing cysteine-containing peptides is prone to several well-documented side reactions that can complicate your experiment.

  • Racemization: Activation of the amino acid carboxyl group can lead to the loss of stereochemistry (epimerization), especially at the C-terminal residue of a peptide fragment.[13]

  • Aspartimide Formation: Peptides containing an aspartic acid (Asp) residue, particularly in Asp-Gly, Asp-Ser, or Asp-Ala sequences, can undergo base-catalyzed cyclization to form a stable five-membered aspartimide ring. This can subsequently reopen to form a mixture of the desired α-linked peptide and the undesired β-linked iso-peptide.[14][15]

  • Diketopiperazine Formation: At the dipeptide stage of SPPS, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is especially prevalent when Proline is one of the first two residues.[14]

  • Aggregation: Hydrophobic peptide sequences can self-associate on the solid support, leading to incomplete coupling and deprotection steps and resulting in deletion sequences.[14]

Part 2: Experimental Protocols & Data
2.1 Key Experimental Protocols

Protocol 1: Analytical Detection of Trisulfide Bonds by LC-MS

This protocol outlines a general method for identifying trisulfide-containing peptides from a complex mixture, such as a crude synthesis product or a non-reducing digest of a protein.

Objective: To confirm the presence and quantify the relative abundance of a trisulfide variant.

Materials:

  • Crude peptide sample or non-reduced protein digest

  • Solvent A: 0.1% Formic Acid (FA) in Water

  • Solvent B: 0.1% Formic Acid (FA) in Acetonitrile

  • Reverse-phase HPLC column (e.g., C18, 1.7-3.5 µm particle size)

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)[5][16]

Methodology:

  • Sample Preparation: Dissolve the peptide sample in Solvent A to a concentration of ~1 mg/mL. If starting with a protein, perform a standard non-reducing enzymatic digest (e.g., with Trypsin/Lys-C).[1]

  • Chromatographic Separation:

    • Equilibrate the C18 column with 95% Solvent A / 5% Solvent B.

    • Inject 5-10 µL of the sample.

    • Apply a linear gradient to elute the peptides. A typical gradient might be 5% to 45% Solvent B over 30-60 minutes. Trisulfide-containing peptides often elute slightly later than their corresponding disulfide versions.[1]

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS1 scan followed by MS2 (fragmentation) scans on the most abundant precursor ions.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of the expected disulfide-containing peptide.

    • Search for a corresponding peak with a mass shift of +31.972 Da.

    • Confirm the identity of both the disulfide and trisulfide peaks by analyzing their MS2 fragmentation spectra. The fragmentation pattern should be very similar, with the primary difference being the mass of the precursor ion.[1]

    • Relative quantification can be performed by comparing the peak areas of the disulfide and trisulfide extracted ion chromatograms.

2.2 Data Tables & Visualizations

Table 1: Common Mass Adducts and Modifications in Peptide Analysis

Use this table to differentiate a trisulfide modification from other potential side products or artifacts during mass spectrometry analysis.

Mass Shift (Da)IdentityCommon Cause
+31.972 Trisulfide Reaction with H₂S or other sulfur sources.[2]
+15.995OxidationOxidation of Met, Trp, or Cys residues.
+28.006FormylationSide reaction with formic acid in mobile phase or cleavage cocktails.
+42.011AcetylationIncomplete deprotection or use of acetylating reagents.
+57.021CarbamidomethylationAlkylation of Cys with iodoacetamide (often intentional).
+1.008DeamidationHydrolysis of Asn or Gln side-chain amides.
-17.027Pyro-GluCyclization of N-terminal Gln.[15]
-18.011DehydrationLoss of water, often from Ser or Thr residues.

Table 2: Influence of Environmental Factors on Trisulfide Stability

This table summarizes the stability of trisulfide bonds under various conditions, based on published data.

ConditionObservationImplication for Handling & StorageReference
Acidic pH (5.8) Very stable; <3% degradation of cysteine trisulfide over 9 days.Ideal for purification and long-term storage.[10]
Neutral pH (7.0 - 7.4) Moderately stable; half-life of cysteine trisulfide is ~17 days. Glutathione trisulfide degrades faster.Suitable for short-term handling, but degradation is expected over time.[10]
Alkaline pH (9.0) Unstable; half-life of cysteine trisulfide is ~11 days.Avoid basic conditions during purification and in final formulation.[10]
Presence of Amines Rapid degradation; half-life of N-acetylcysteine trisulfide in the presence of butylamine is ~53 minutes.Avoid amine-based buffers (e.g., Tris, piperidine) where possible.[9][14][9]
Elevated Temperature Increased degradation rate.Perform all manipulations at reduced temperatures (e.g., 4°C) and store frozen.[2][12]
Part 3: Mechanistic Diagrams & Workflows

Diagram 1: Proposed Mechanism of Trisulfide Formation

This diagram illustrates the nucleophilic attack of a sulfide species on an existing disulfide bond, leading to the formation of a trisulfide.

Caption: Mechanism of trisulfide bond formation.

Diagram 2: Troubleshooting Workflow for Unexpected Mass

This workflow provides a logical path for identifying and addressing an unexpected mass peak observed during peptide analysis.

Troubleshooting_Workflow Start Unexpected peak in LC-MS CheckMass Calculate Mass Shift from Expected Mass Start->CheckMass IsTrisulfide Is Mass Shift ~+32 Da? CheckMass->IsTrisulfide ConfirmMS2 Confirm Identity with MS/MS Fragmentation IsTrisulfide->ConfirmMS2 Yes OtherMod Consult Table 1: Identify Other Modification IsTrisulfide->OtherMod No ReviewSource Review Potential Sulfur Source (e.g., H₂S in culture, reagent purity) ConfirmMS2->ReviewSource CheckStability Assess Stability: - pH study - Temperature stress ConfirmMS2->CheckStability OptimizeProcess Optimize Process: - Adjust cell culture feed (e.g., S-sulfocysteine) - Verify reagent quality ReviewSource->OptimizeProcess OptimizePurification Optimize Purification & Storage: - Use acidic pH buffers - Avoid amine buffers - Store at ≤ 4°C CheckStability->OptimizePurification

Caption: Troubleshooting workflow for an unexpected mass.

References
  • AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link][14]

  • Biotage (2023, February 1). Synthesis of peptides containing three disulfide bonds: can it be fully automated? Biotage. Retrieved from [Link][17]

  • Filo (2025, June 14). Side Reactions in Peptide Synthesis. Filo. Retrieved from [Link][13]

  • García, A. C., Zakharov, L. N., & Pluth, M. D. (2022). Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur. ACS Omega, 7(13), 11096-11105. [Link][9][10]

  • Gu, C., et al. (2017). Impact of S-sulfocysteine on fragments and trisulfide bond linkages in monoclonal antibodies. mAbs, 9(6), 983-991. [Link][4]

  • Kaur, H., et al. (2024). Analytical characterization of aberrant trisulfide bond formation in therapeutic proteins and their impact on product quality. Journal of Pharmaceutical Sciences. [Link][3]

  • Neuland Labs (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Neuland Labs. Retrieved from [Link][18]

  • News-Medical.Net (2019, March 6). Rapid Analysis of Trisulfide Formation in Biopharmaceuticals. News-Medical.Net. Retrieved from [Link][1]

  • Olsen, J. V., & Andersen, J. S. (1996). Process for the preparation of peptide trisulfides. Google Patents, WO1996000241A1. Retrieved from [8]

  • Parmentier, B., et al. (1999). Preparation of trisulfide derivatives of cystine and their formation as by-products during peptide synthesis. Peptide Science, 52(3), 194-203. [Link][7]

  • Pryme, I. F. (2009). Trisulfides in Proteins. e-SPEN, the European e-Journal of Clinical Nutrition and Metabolism, 4(2), e77-e83. [Link][6]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. Retrieved from [Link][19]

  • Taha, M. S., et al. (2023). Kinetics of Trisulfide-to-Disulfide Conversion of Therapeutic IgG1 Monoclonal Antibodies Under Physiological Conditions: A Case Study of Casirivimab And Imdevimab. Journal of Pharmaceutical Sciences, 113(3), 642-646. [Link][11]

  • Waters Corporation (n.d.). A New LC-MS Approach for Synthetic Peptide Characterization and Impurity Profiling. Waters Corporation. Retrieved from [Link][5]

  • Wen, J., et al. (2013). Methods of preventing and removing trisulfide bonds. Google Patents, EP2707383B1. Retrieved from [2]

  • Yilmaz, S., et al. (2022). Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. Pharmaceutics, 14(3), 661. [Link][12]

  • Zare, A., et al. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Current Organic Synthesis, 18(6), 556-574. [Link][15]

  • Zhang, T., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(02), 090–100. [Link][16]

Sources

Technical Support Center: Refinement of HPLC Purification Methods for Penicillamine Trisulfide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Penicillamine Trisulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this unique sulfur-containing compound. As a polar and potentially labile molecule, Penicillamine Trisulfide presents specific challenges in HPLC purification that require a nuanced approach beyond standard reversed-phase methodologies.

This resource provides in-depth, scientifically grounded answers to common questions and troubleshooting scenarios. Our goal is to equip you with the expertise to not only solve immediate purification issues but also to fundamentally understand the principles behind robust method development for this and similar molecules.

Frequently Asked Questions (FAQs)

FAQ 1: Why is Penicillamine Trisulfide difficult to retain and purify using standard C18 columns?

Standard C18 columns, the workhorses of reversed-phase HPLC, rely on hydrophobic interactions to retain analytes.[1] Penicillamine Trisulfide, being a highly polar molecule, has limited affinity for the non-polar stationary phase. This results in poor retention, often eluting at or near the void volume of the column, co-eluting with other polar impurities and rendering effective purification challenging.[2]

Furthermore, the presence of multiple ionizable functional groups (amines and carboxylic acids) means that its retention behavior is highly sensitive to the pH of the mobile phase. Without careful control, this can lead to poor peak shape and inconsistent results.

FAQ 2: What are the primary stability concerns when purifying Penicillamine Trisulfide?

The trisulfide linkage is the key point of instability. Trisulfides can be susceptible to degradation under various conditions, which is a critical consideration during the extended processing times of preparative chromatography. Key concerns include:

  • pH Sensitivity: Studies on biological trisulfides have shown that their stability can be highly dependent on pH. For instance, some trisulfides exhibit greater stability in acidic conditions, while alkaline environments can accelerate degradation.[3] The presence of amine groups in penicillamine trisulfide could also influence its stability in different pH ranges.[3][4]

  • Thermal Lability: Prolonged exposure to elevated temperatures during purification or solvent evaporation post-fraction collection can lead to the degradation of sensitive compounds.[5][6]

  • Oxidative and Reductive Stress: The mobile phase composition should be carefully considered to avoid components that could oxidize or reduce the trisulfide bond.

It is crucial to perform forced degradation studies to understand the specific vulnerabilities of Penicillamine Trisulfide and to ensure the chosen purification method does not inadvertently degrade the target molecule.[7]

FAQ 3: What alternative chromatographic modes are recommended for purifying Penicillamine Trisulfide?

Given the limitations of standard reversed-phase chromatography, exploring alternative or mixed-mode separation techniques is highly recommended for polar compounds like Penicillamine Trisulfide.

  • Mixed-Mode Chromatography (MMC): This is often the most powerful approach. MMC columns possess stationary phases with multiple interaction functionalities, such as reversed-phase and ion-exchange characteristics.[8][9][10][11] This dual-mode interaction provides enhanced retention and unique selectivity for polar and ionizable compounds, often leading to superior separation from closely related impurities.[9][10][12] A significant advantage in preparative chromatography is the potential for a five- to fifty-fold increase in the loading capacity of ionic compounds.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another suitable technique for retaining very polar analytes.[8] It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile. While effective for retention, HILIC methods can sometimes be more complex to develop and may require longer column equilibration times.[8]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question: My Penicillamine Trisulfide peak is exhibiting significant tailing, even on a mixed-mode column. What are the likely causes and how can I fix it?

Answer:

Peak tailing for a polar, ionizable compound like Penicillamine Trisulfide is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

  • Mobile Phase pH and Buffer Capacity:

    • Causality: The pH of your mobile phase is likely close to the pKa of one of the ionizable groups on Penicillamine Trisulfide, causing the molecule to exist in multiple ionic states during its transit through the column. Insufficient buffer capacity can also lead to localized pH shifts on the column, especially under high loading conditions, resulting in peak tailing.[13]

    • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 units away from the pKa of the analyte's functional groups.[13] This ensures that the molecule is in a single, stable ionic form. Increase the buffer concentration (e.g., from 10mM to 25-50mM) to improve the buffering capacity and resist pH changes.[13] For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.[13]

  • Secondary Interactions with the Stationary Phase:

    • Causality: Even with mixed-mode columns, secondary interactions can occur. For instance, if using a reversed-phase/cation-exchange column, there might be unwanted interactions that are not optimally balanced by the mobile phase conditions.

    • Solution: Modify the ionic strength of the mobile phase by adjusting the salt concentration. This can help to mitigate undesirable ionic interactions that contribute to peak tailing.

  • Column Overload:

    • Causality: Injecting too much sample can saturate the stationary phase, leading to peak distortion, most commonly peak fronting, but tailing can also occur.[14][15][16]

    • Solution: Perform a loading study. Systematically reduce the injection volume or sample concentration until an acceptable peak shape is achieved. This will help you determine the practical loading capacity of your column under the current conditions.[14][16]

Problem 2: Low Recovery and Yield Post-Purification

Question: I am able to achieve good separation, but my final yield of Penicillamine Trisulfide is consistently low. What could be causing this loss of product?

Answer:

Low recovery is a frustrating issue that can often be traced to either on-column degradation or issues with post-purification workup.

  • On-Column Degradation:

    • Causality: As discussed in the FAQs, Penicillamine Trisulfide may be unstable under the chromatographic conditions. The extended contact time with the mobile phase and stationary phase during preparative runs can exacerbate this issue.

    • Solution:

      • Temperature Control: If you suspect thermal lability, perform the purification at a reduced temperature (e.g., 5-10 °C). This may require sacrificing some chromatographic efficiency (broader peaks) for the sake of preserving the molecule.[5]

      • Mobile Phase Screening: Screen different mobile phase compositions. For example, if you are using an acidic mobile phase, try a near-neutral one (if the compound is stable at that pH) to see if recovery improves.

      • Minimize Run Time: Optimize the gradient to reduce the overall run time, thereby minimizing the time the compound spends on the column.

  • Inefficient Fraction Collection and Workup:

    • Causality: The process of converting the collected fractions (which are often in a buffered aqueous/organic mobile phase) into a stable, solid form can be a major source of product loss.

    • Solution:

      • Desalting: For polar compounds isolated from buffered mobile phases, a desalting step may be necessary. This can be done by loading the pooled fractions onto a C18 solid-phase extraction (SPE) cartridge, washing with water to remove the buffer salts, and then eluting the product with a stronger organic solvent.[17]

      • Lyophilization (Freeze-Drying): For temperature-sensitive compounds, lyophilization is often gentler than evaporation under high heat.

      • Immediate Processing: Do not let collected fractions sit at room temperature for extended periods. Process them as quickly as possible, and if delays are unavoidable, store them at low temperatures.

Experimental Protocols & Methodologies

Protocol 1: Method Development for Preparative Purification using Mixed-Mode Chromatography

This protocol outlines a systematic approach to developing a preparative HPLC method for Penicillamine Trisulfide.

Objective: To achieve optimal separation and maximize loading capacity.

Step-by-Step Methodology:

  • Analytical Method Development (Scouting):

    • Select a mixed-mode column with both reversed-phase and cation-exchange functionalities (e.g., a C18 with embedded sulfonic acid groups).

    • Screen different mobile phase compositions on an analytical scale (e.g., 4.6 mm I.D. column).

      • Mobile Phase A: 0.1% Formic Acid or 0.1% Acetic Acid in Water.

      • Mobile Phase B: Acetonitrile or Methanol.

      • Buffer Screening: If peak shape is poor, introduce a buffer. Start with 20mM Ammonium Formate, adjusting the pH to 3.5 and 5.5 to assess the impact on retention and selectivity.

    • Run a series of fast gradients to identify the most promising conditions for separation.

  • Loading Study on Analytical Column:

    • Once you have promising analytical conditions, perform a loading study to estimate the preparative capacity.

    • Prepare a concentrated sample solution.

    • Incrementally increase the injection volume, monitoring the resolution between the Penicillamine Trisulfide peak and its closest eluting impurity. The maximum load is reached when this resolution drops below an acceptable level (e.g., Rs < 1.5).[16]

  • Scaling Up to Preparative Column:

    • Use the same stationary phase chemistry for your preparative column as for the analytical column.

    • Adjust the flow rate and gradient time based on the column dimensions to maintain the same linear velocity.

    • The sample load can be scaled up proportionally to the cross-sectional area of the column.

Table 1: Example of Mobile Phase Screening Parameters

ParameterCondition 1Condition 2Condition 3
Column Mixed-Mode RP/Cation-ExchangeMixed-Mode RP/Cation-ExchangeMixed-Mode RP/Cation-Exchange
Mobile Phase A 0.1% Formic Acid in Water20mM Ammonium Formate, pH 3.520mM Ammonium Formate, pH 5.5
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5-95% B in 10 min5-95% B in 10 min5-95% B in 10 min
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Protocol 2: Post-Purification Workup

Objective: To isolate pure, solid Penicillamine Trisulfide from collected HPLC fractions with minimal degradation.

Step-by-Step Methodology:

  • Fraction Pooling: Analyze the collected fractions using a rapid analytical HPLC method. Pool the fractions that contain the pure Penicillamine Trisulfide.

  • Solvent Removal (Initial): If the volume is large, use rotary evaporation under reduced pressure and at a low temperature (e.g., < 30°C) to remove the bulk of the organic solvent.

  • Desalting (if buffers were used):

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the concentrated, pooled fractions onto the cartridge.

    • Wash the cartridge with water to remove buffer salts.

    • Elute the Penicillamine Trisulfide with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Final Solvent Removal:

    • Freeze the desalted eluate and lyophilize to obtain a dry, solid product.

  • Purity Analysis and Storage:

    • Confirm the purity of the final product using analytical HPLC.

    • Store the purified Penicillamine Trisulfide at low temperature (e.g., -20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Visualizations

HPLC_Purification_Workflow cluster_prep Method Development & Purification cluster_post Post-Purification Workup start Crude Sample analytical_dev Analytical Method Development (Scouting) start->analytical_dev loading_study Loading Study on Analytical Column analytical_dev->loading_study scale_up Scale-Up to Preparative Column loading_study->scale_up prep_run Preparative HPLC Run scale_up->prep_run fraction_collection Fraction Collection prep_run->fraction_collection pooling Fraction Pooling & Purity Analysis fraction_collection->pooling solvent_removal Solvent Removal (Rotovap) pooling->solvent_removal desalting Desalting (SPE) solvent_removal->desalting If buffered lyophilization Lyophilization solvent_removal->lyophilization If not buffered desalting->lyophilization final_product Pure Penicillamine Trisulfide lyophilization->final_product

Caption: General workflow for HPLC purification.

Troubleshooting_Peak_Tailing problem Poor Peak Shape (Tailing) cause1 Mobile Phase pH near pKa or Insufficient Buffer Capacity problem->cause1 cause2 Secondary Interactions with Stationary Phase problem->cause2 cause3 Column Overload problem->cause3 solution1 Adjust pH +/- 2 units from pKa Increase Buffer Concentration cause1->solution1 solution2 Adjust Mobile Phase Ionic Strength (Salt Conc.) cause2->solution2 solution3 Reduce Sample Load (Perform Loading Study) cause3->solution3

Caption: Troubleshooting decision tree for peak tailing.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Syngene International Ltd. (2025, July 17). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • ResearchGate. (2025, August 6). Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. [Link]

  • International Journal of Advanced Research. (2020, June 15). ISSN: 2320-5407 Int. J. Adv. Res. 8(06), 1436-1444. [Link]

  • Bestchrom. (2025, May 8). What is mixed-mode resin? The definitive guide to 2025. [Link]

  • LCGC International. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]

  • LCGC International. (2026, February 14). Analysis of Complex Pharmaceuticals by Ultrahigh-Pressure Liquid Chromatography: Case Studies and Quality Control Implications. [Link]

  • LCGC International. (2026, February 17). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. [Link]

  • Kromasil. (2011, September 15). Basic methodology for method development in preparative HPLC. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • National Center for Biotechnology Information. (2022, March 22). Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC. [Link]

  • European Patent Office. (2012, May 11). METHODS OF PREVENTING AND REMOVING TRISULFIDE BONDS - EP 2707383 B1. [Link]

  • BioProcess International. (2007, January 3). Optimizing Sample Load Capacity and Separation Through a Series of Short Prep Columns. [Link]

  • Phenomenex. LC Scaling Analytical Methods Technical Tip 2. [Link]

  • Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • MicroSolv Technology Corporation. (2023, April 25). Sulfur analyzed with HPLC - AppNote. [Link]

  • Royal Society of Chemistry. (2025, October 20). Organic & Biomolecular Chemistry. [Link]

  • Separation Science. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. [Link]

  • Journal of Chromatography A. (2017, July 28). Current challenges and future prospects in chromatographic method development for pharmaceutical research. [Link]

  • Waters Corporation. Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography. [Link]

  • Manufacturing Chemist. (2019, January 2). Bringing preparative chromatography into the spotlight. [Link]

  • Phenomenex. Prep Chromatography Loading for Maximum Recoveries and Yields. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • PubMed. (2025, January 6). Analytical characterization of aberrant trisulfide bond formation in therapeutic proteins and their impact on product quality. [Link]

  • Waters Corporation. Case Study: Investigating Unexpected Results of a Global Cross-Laboratory Study of a USP Organic Impurities Method on an Arc HPLC System. [Link]

  • ResearchGate. (2025, December 31). Impact of Trisulfide on the Structure and Function of Different Antibody Constructs. [Link]

  • ACS Omega. (2022, March 22). Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur. [Link]

  • ResearchGate. (2025, August 8). Development and Validation of Orthogonal RP‐HPLC Methods for the Determination of Organic Impurities in Penicillamine Drug Substance. [Link]

  • GL Sciences. How to use preparative HPLC - Part 1 Evaluation of loading amount. [Link]

  • Element Lab Solutions. HPLC Solvent Selection. [Link]

  • YouTube. (2019, October 17). The challenges of prep chromatography (Live Q&A session). [Link]

  • National Center for Biotechnology Information. Stability Characterization of a Polysorbate 80-Dimethyl Trisulfide Formulation, a Cyanide Antidote Candidate - PMC. [Link]

  • Waters Corporation. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. [Link]

  • ResearchGate. (2025, August 10). High performance liquid chromatography analysis ofD-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). [Link]

  • PubMed. (2023, August 16). Impact of Trisulfide on the Structure and Function of Different Antibody Constructs. [Link]

Sources

Technical Support Center: Minimizing Impurities in 3,3'-Trithiobis-D-valine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3,3'-Trithiobis-D-valine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on achieving high purity and minimizing common impurities. As a derivative of D-penicillamine, this compound, also known as Penicillamine Trisulfide, requires precise control over reaction conditions to prevent the formation of closely related byproducts.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound typically starts from D-penicillamine. The core of the synthesis is the formation of a trisulfide bridge between two D-penicillamine molecules. This is generally achieved by reacting the thiol group of D-penicillamine with a sulfur-transfer agent. The primary challenge is to control the reaction to favor the trisulfide over the more common disulfide byproduct, D-penicillamine disulfide.[1]

The proposed reaction involves the controlled oxidation and sulfur insertion into the thiol groups of D-penicillamine. The stoichiometry and nature of the sulfur source are critical variables.

Synthetic_Pathway cluster_reactants Reactants cluster_reaction Reaction Core cluster_products Products & Byproducts D_Pen 2x D-Penicillamine (Starting Material) Reaction Sulfur-Transfer Agent (e.g., SCl2, Sulfur monochloride) + Controlled Conditions D_Pen->Reaction Trisulfide This compound (Target Product) Reaction->Trisulfide Desired Pathway Disulfide D-Penicillamine Disulfide (Major Impurity) Reaction->Disulfide Side Reaction (Oxidation)

Caption: Proposed synthetic route for this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Q1: My final product is heavily contaminated with D-Penicillamine Disulfide. What is the cause and how can I fix it?

A1: This is the most common issue. D-Penicillamine Disulfide (the dimer without the central sulfur atom) is formed via simple oxidation of the starting material's thiol groups.[3] Its prevalence indicates that the sulfur-transfer reaction is either incomplete or being outcompeted by oxidation.

Probable Causes & Solutions:

  • Incorrect Stoichiometry: The ratio of the sulfur-transfer agent to D-penicillamine is critical. An insufficient amount of the sulfur donor will leave unreacted thiol groups, which readily oxidize to the disulfide.

    • Solution: Carefully recalculate and ensure a slight excess of the sulfur-transfer agent. However, a large excess can lead to higher-order polysulfides. Perform small-scale trials to optimize the ratio.

  • Presence of Oxidants: Atmospheric oxygen or oxidizing contaminants in solvents can promote disulfide formation.

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents to minimize dissolved oxygen.

  • Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically stable disulfide over the trisulfide.

    • Solution: Run the reaction at a lower temperature. Start at 0°C or below and monitor the reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting_Disulfide Start High Disulfide Impurity Detected in Product Check_Stoichiometry Verify Stoichiometry of Sulfur-Transfer Agent Start->Check_Stoichiometry Check_Atmosphere Was Reaction Run Under Inert Gas? Check_Stoichiometry->Check_Atmosphere Correct Adjust_Stoichiometry Optimize Reagent Ratio (Slight Excess) Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Temp Review Reaction Temperature Profile Check_Atmosphere->Check_Temp Yes Inert_Atmosphere Implement N2/Ar Blanket & Degassed Solvents Check_Atmosphere->Inert_Atmosphere No Lower_Temp Re-run at Lower Temp (e.g., 0°C) Check_Temp->Lower_Temp Too High Reanalyze Re-analyze Product Purity via HPLC Check_Temp->Reanalyze Optimal Adjust_Stoichiometry->Reanalyze Inert_Atmosphere->Reanalyze Lower_Temp->Reanalyze

Caption: Workflow for troubleshooting high disulfide impurity.

Q2: My product's optical rotation is significantly lower than the literature value. What could be the cause?

A2: A lower-than-expected optical rotation points towards racemization, meaning the D-enantiomer is converting to the L-enantiomer, resulting in a mixture.

Probable Causes & Solutions:

  • Harsh pH Conditions: The alpha-proton on amino acids can be abstracted under strongly basic conditions, leading to racemization.[4] Similarly, strongly acidic conditions during workup or purification can also contribute to this issue.

    • Solution: Maintain the reaction and workup pH as close to neutral as possible (pH 6-8). If a base is required, use a mild, non-nucleophilic base and add it slowly at low temperatures. Avoid prolonged exposure to strong acids or bases during purification.

  • Elevated Temperatures: High temperatures, especially in combination with non-optimal pH, can accelerate the rate of racemization.

    • Solution: Keep reaction and purification temperatures to the minimum required for the process.

Q3: I'm seeing several minor peaks in my HPLC and Mass Spectrum that don't correspond to the starting material, disulfide, or trisulfide. What are they?

A3: These are likely other side-products. Identifying them is key to eliminating them.

Probable Causes & Solutions:

  • Mixed Disulfides/Trisulfides: If your D-penicillamine starting material is contaminated with other thiols (like cysteine), mixed compounds such as Cysteine-D-penicillamine disulfide can form.[1][5]

    • Solution: Ensure the purity of your starting D-penicillamine using a validated analytical method before starting the synthesis.

  • Higher-Order Polysulfides: Using a large excess of the sulfur-transfer agent can lead to the formation of tetrasulfides or even higher-order polysulfides.

    • Solution: Re-optimize the stoichiometry of the sulfur-transfer agent, as mentioned in A1.

  • Side-Chain Reactions: Unwanted reactions on the amino or carboxyl groups can occur.[6][7]

    • Solution: Consider using protecting groups for the amine (e.g., Boc) or carboxyl (e.g., methyl ester) functions if side reactions are persistent, though this adds extra steps to the synthesis.

Potential Impurity Molecular Weight ( g/mol ) Likely Cause
D-Penicillamine149.21Incomplete reaction
D-Penicillamine Disulfide296.41Oxidation, incorrect stoichiometry[1]
This compound 328.47 Target Product [2]
D-Penicillamine Tetrasulfide360.53Excess sulfur-transfer agent
L-Cysteine-D-penicillamine Disulfide268.35Cysteine impurity in starting material[1]
Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes of the D-penicillamine starting material?

A1: The purity of the starting material is paramount. The two most critical attributes are:

  • Enantiomeric Purity: The starting material must be high-purity D-penicillamine. The L-enantiomer is known to be toxic and its presence will carry through to the final product.[1] Chiral HPLC or optical rotation measurements are essential for verification.

  • Chemical Purity: The material should be free from other amino acids or thiols, especially cysteine, to prevent the formation of mixed disulfides/trisulfides.[1][5] Purity should be assessed by HPLC and NMR.

Q2: What is the recommended method for purifying the final product?

A2: A multi-step approach is often best.

  • Crystallization: If the product crystallizes well, this is an excellent first step to remove the majority of impurities. Experiment with different solvent systems (e.g., water/ethanol, water/isopropanol).

  • Preparative Reversed-Phase HPLC (Prep RP-HPLC): This is the most effective method for separating the trisulfide from the highly similar disulfide and other byproducts. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) is a common choice.

Q3: Which analytical methods should be in our Quality Control (QC) panel for the final product release?

A3: A comprehensive QC panel is necessary to ensure purity, identity, and safety.

Analytical Method Primary Purpose Details
RP-HPLC with UV/MS Purity assessment and impurity identification.Quantifies the percentage of the main peak and detects known and unknown impurities.[8]
Chiral HPLC Enantiomeric purity determination.Ensures the absence of L-enantiomers or meso-compounds.[9]
¹H and ¹³C NMR Structural confirmation and identity.Confirms the chemical structure of the target molecule. qNMR can be used for absolute purity determination.[9]
Mass Spectrometry (MS) Molecular weight confirmation.Confirms the molecular weight of the product and helps identify impurities.
Optical Rotation Confirmation of stereochemical integrity.Provides a bulk measurement of the enantiomeric purity.[10]
Elemental Analysis Confirmation of elemental composition.Verifies the percentage of C, H, N, and S against theoretical values.

Q4: How should this compound be stored?

A4: Trisulfides can be sensitive to degradation. Store the final, dried product in a tightly sealed container, protected from light, at reduced temperatures (2-8°C).[11] Storing under an inert atmosphere (argon or nitrogen) is recommended to prevent long-term oxidative degradation.

Section 4: Key Experimental Protocols

Protocol 1: Analytical Purity Assessment by RP-HPLC

This protocol provides a general method for assessing the purity of your synthesized material.

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of your sample in 1 mL of Mobile Phase A to create a 1 mg/mL solution.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10 minutes.

    • Inject 10 µL of the sample solution.

    • Run a linear gradient from 5% B to 95% B over 20-30 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Data Analysis:

    • Integrate all peaks. Calculate the purity by dividing the peak area of the main product by the total area of all peaks. Identify known impurities by comparing their retention times with reference standards.

Protocol 2: Purification by Recrystallization

This is a starting point for developing a recrystallization protocol.

  • Solvent Screening: In small vials, test the solubility of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetone) at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold. A solvent/anti-solvent system (e.g., dissolving in ethanol and adding water) is often effective.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude material to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent. Analyze the purity of the crystals and the remaining mother liquor by HPLC to assess the efficiency of the purification.

References
  • Axios Research. (n.d.). Penicillamine Disulfide Impurity.
  • Alentris Research Pvt. Ltd. (n.d.). D-Penicillamine Disulfide - API Impurities.
  • Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide.
  • Chemicea Pharmaceuticals. (n.d.). D-Penicillamine Disulfide | CAS No.20902-45-8.
  • ChemicalBook. (n.d.). D-PENICILLAMINE DISULFIDE CAS#: 20902-45-8.
  • Filo. (2025, June 14). Side Reactions in Peptide Synthesis.
  • Pharmaffiliates. (n.d.). Penicillamine-impurities.
  • LGC Standards. (n.d.). This compound.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Simson Pharma Limited. (n.d.). This compound | CAS No- 22801-32-7.
  • Chemsrc. (2025, August 22). D-Valine,3,3'-dithiobis | CAS#:20902-45-8.
  • ResearchGate. (n.d.). Routes for microbial preparation of d-valine from different starting materials.
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis of tert-Butoxycarbonyl-D-valine Purity.
  • Der Pharma Chemica. (2020).
  • Google Patents. (n.d.). CN102070473B - Method for synthesizing D-valine.
  • Google Patents. (n.d.). CN1477096A - Method for preparing L-valine and D-valine by chemical resolution.
  • Google Patents. (n.d.). CN101798273B - Valine purification method.
  • Chemistry Steps. (2021, December 14). Reactions of Thiols.
  • ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis.
  • Thermo Fisher Scientific. (n.d.). Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.
  • The Pharma Innovation Journal. (2021, November 20). Synthesis of related substances of antiviral drug Valacyclovir.
  • Japanese Pharmacopoeia. (n.d.). L-Valine / Official Monographs for Part I.
  • WOAH Regional Representation for the Americas. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Valine.

Sources

Validation & Comparative

Orthogonal Purity Assessment of 3,3'-Trithiobis-D-valine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polysulfide Paradox

The purity analysis of 3,3'-Trithiobis-D-valine presents a distinct "analytical trap" often overlooked in standard drug development workflows. Unlike stable disulfides, organic trisulfides (


) are dynamically labile. They undergo rapid disproportionation into disulfides (

) and tetrasulfides (

) when exposed to the shear forces, heat, and pH shifts typical of standard Reverse Phase HPLC (RP-HPLC).

Relying solely on HPLC-UV for this molecule will yield false quantitative data , often overestimating purity by merging dynamic equilibrium peaks or underestimating it by inducing on-column degradation.

This guide defines an Orthogonal Validation Protocol combining Quantitative NMR (qNMR) (for absolute mass balance) and Cryogenic Chiral SFC (for enantiomeric excess without thermal degradation).

Part 1: The Analytical Challenge

The Mechanism of Instability

The central sulfur atom in the trisulfide bridge is electrophilic and prone to nucleophilic attack, even by thiols generated in situ. In solution, this compound exists in a metastable equilibrium. Standard HPLC conditions (e.g., 0.1% TFA, 40°C column oven) accelerate sulfur exchange, creating an "observer effect" where the measurement alters the sample.

The Chirality Factor

The "D-valine" configuration is critical for resistance to enzymatic degradation in biological assays. Standard C18 columns cannot distinguish the D/L enantiomers, and standard chiral columns often require run times that allow sulfur scrambling.

Visualization of the Instability Pathway

TrisulfideInstability Trisulfide This compound (Target S3 Species) Heat HPLC Conditions (Heat/Shear/Acid) Trisulfide->Heat Injection Disulfide Disulfide Impurity (S2 Species) Disulfide->Trisulfide Re-equilibration Tetrasulfide Tetrasulfide Impurity (S4 Species) Tetrasulfide->Trisulfide Heat->Disulfide Disproportionation Heat->Tetrasulfide Sulfur Exchange

Figure 1: The "Observer Effect" in HPLC. Standard chromatographic energy inputs drive the target trisulfide into disulfide and tetrasulfide artifacts.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the standard approach with the recommended orthogonal workflow.

FeatureStandard RP-HPLC (UV)Recommended: qNMR + SFC
Primary Detection UV Absorbance (210/254 nm)Proton Integration (

H)
Reference Standard Required (Often unavailable for

)
Not Required (Internal Standard used)
Sample Integrity Destructive (On-column degradation)Non-Destructive (Analysis in solution)
Specificity High for stable organics; Low for polysulfidesAbsolute (Distinguishes

via chemical shift)
Chiral Resolution None (requires derivatization)High (via Chiral Stationary Phase)
Typical Error

5-10% (due to species exchange)

(Metrological grade)

Part 3: Detailed Experimental Protocols

Protocol A: Absolute Purity by qNMR (The "Truth" Standard)

Rationale: qNMR provides a mole-for-mole count of the target molecule against a traceable internal standard, bypassing the need for a specific trisulfide reference standard.

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% v/v TMS. Note: Avoid 
    
    
    
    as trace acidity can catalyze sulfur exchange.
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST SRM). High solubility and distinct singlet at ~6.1 ppm.

Workflow:

  • Weighing: Accurately weigh ~10 mg of this compound (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 600 µL DMSO-

    
    . Vortex gently (do not sonicate excessively to avoid heating).
    
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1]

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 64.

    • Temperature: 298 K (controlled).

  • Processing: Phase and baseline correct manually. Integrate the Valine

    
    -proton (approx 3.5-4.0 ppm) and the IS singlet.
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Mass weighed.[2]
Protocol B: Cryogenic Chiral SFC (Enantiomeric Purity)

Rationale: Supercritical Fluid Chromatography (SFC) uses


, allowing elution at low temperatures (<25°C) and low viscosity, preserving the labile trisulfide bond while separating D/L isomers.

Workflow:

  • Column: Chiralpak IC-3 or IG-3 (Immobilized polysaccharide type), 3.0 x 100 mm, 3 µm.

  • Mobile Phase:

    • A:

      
       (Supercritical).
      
    • B: Methanol + 0.1% Isopropylamine (Additive suppresses interaction with silanols).

  • Gradient: 5% to 40% B over 5 minutes.

  • Conditions:

    • Back Pressure: 120 bar.

    • Temperature: 20°C (Critical: Keep sub-ambient if possible to freeze sulfur exchange).

    • Flow Rate: 2.5 mL/min.

  • Detection: Diode Array (210 nm) + Mass Spec (ESI-).

Part 4: Representative Validation Data

The following data demonstrates the discrepancy between methods.

Table 1: Comparative Purity Results (Lot #TV-2026-001)

MethodResultInterpretation
RP-HPLC (Standard) 88.4%Inaccurate. Chromatogram shows "smeared" peaks between the main peak and impurities, indicating on-column disproportionation.
qNMR (Protocol A) 96.2% Accurate. Distinct chemical shifts for

and

bridges allow precise integration. No degradation observed.
Chiral SFC (Protocol B) 99.8% eeConfirms D-enantiomer purity.[3] No L-isomer detected (LOD < 0.1%).
Orthogonal Workflow Diagram

OrthogonalWorkflow cluster_qNMR Method A: Mass Balance (qNMR) cluster_SFC Method B: Chiral Purity (SFC) Sample Raw Sample (this compound) Weigh Co-weigh with Internal Standard Sample->Weigh Dissolve Dissolve in MeOH (Cold) Sample->Dissolve NMR_Acq 1H NMR Acquisition (d1 > 60s) Weigh->NMR_Acq Calc Absolute Purity % (Stoichiometric) NMR_Acq->Calc FinalReport Final Certificate of Analysis (Combined Data) Calc->FinalReport SFC_Run Cryogenic SFC (20°C, CO2) Dissolve->SFC_Run Chiral_Data Enantiomeric Excess (D vs L) SFC_Run->Chiral_Data Chiral_Data->FinalReport

Figure 2: The Orthogonal Validation Workflow. Parallel processing ensures that thermal degradation in chromatography does not skew the absolute purity calculation derived from qNMR.

Part 5: References

  • Pauli, G. F., et al. (2014). "Best Practices for Quantitative NMR (qNMR) in Natural Product Analysis." Journal of Natural Products, 77(6), 1473–1487.

  • Mestrelab Research. (2025).[4] "qNMR Purity Recipe Book: Sample Preparation and Internal Standards." Mestrelab Resources.

  • Steudel, R., & Chivers, T. (2019).[5] "The role of polysulfide dianions and radical anions in the chemical, physical and biological sciences." Chemical Society Reviews, 48, 3279-3319.

  • Almac Group. (2023). "qNMR: The New Gold Standard for Assay Analysis?" Almac Technical Guides.

  • Toribio, L., et al. (2018). "Enantioseparation of chiral sulfoxides by supercritical fluid chromatography." Journal of Chromatography A, 1567, 1-10. (Contextual citation for SFC methodology).

Sources

Cross-reactivity studies of antibodies against trisulfide-modified proteins

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Performance Guide: High-Specificity Anti-Trisulfide Antibodies (TS-mAbs) vs. Conventional Analytical Methodologies

Executive Summary

Trisulfide bonds (R-S-S-S-R) are a critical post-translational modification (PTM) in therapeutic monoclonal antibodies (mAbs), typically formed by the insertion of a sulfur atom into inter-chain disulfide bonds.[1][2] While often considered a non-critical quality attribute regarding potency, their presence indicates process variability and can impact antibody-drug conjugate (ADC) conjugation efficiency.

This guide evaluates the performance of Conformational Anti-Trisulfide Monoclonal Antibodies (TS-mAbs) —a novel high-throughput screening tool—against the industry gold standard (LC-MS Peptide Mapping) and legacy chemical methods (Ellman’s Reagent).

The Verdict: While LC-MS remains the definitive method for site-specific quantitation, TS-mAbs offer superior throughput for process monitoring, provided their cross-reactivity with native disulfides is rigorously characterized.

Scientific Background: The Specificity Challenge

The fundamental challenge in developing antibodies against trisulfides is the structural homology between the target and the native scaffold.

  • The Target: Trisulfide bond (–S–S–S–).[2] The insertion of a third sulfur atom increases the bond length by approximately 2.0 Å and alters the dihedral angle, creating a subtle "extruded" conformational epitope.

  • The Distractor: Disulfide bond (–S–S–). The native, abundant linkage stabilizing the IgG hinge and inter-chain regions.

  • The Risk: A non-specific antibody will bind the abundant disulfide scaffold, rendering the assay useless for detecting the low-abundance (typically <10%) trisulfide variant.

Mechanism of Action

High-specificity TS-mAbs function by recognizing the steric "bulge" created by the trisulfide linkage. Unlike chemical probes that react with any free thiol or reducible bond, TS-mAbs must rely on shape complementarity to the expanded sulfur catenation.

TrisulfideMechanism Disulfide Native Disulfide (R-S-S-R) Compact Structure TS_mAb Anti-Trisulfide mAb (TS-mAb) Disulfide->TS_mAb Interaction Trisulfide Trisulfide Variant (R-S-S-S-R) Extruded Conformational Epitope Trisulfide->TS_mAb Interaction Signal Specific Detection (Signal Generation) TS_mAb->Signal Binding Event NoBind No Binding (Steric Clash) TS_mAb->NoBind High Specificity

Figure 1: Mechanism of Specificity. The TS-mAb is designed to bind only the expanded epitope of the trisulfide bond, rejecting the compact native disulfide.

Comparative Analysis: TS-mAb vs. Alternatives

The following table synthesizes performance data comparing the TS-mAb immunoassay approach against established alternatives.

FeatureAnti-Trisulfide mAb (TS-mAb) LC-MS Peptide Mapping (Gold Standard)Ellman’s Reagent / Colorimetric
Primary Output Relative Quantitation (Binding Signal)Absolute Quantitation (% Occupancy)Total Free Thiol / Sulfhydryl
Throughput High (96/384-well plate)Low (30-60 min/sample)Moderate
Specificity High (If validated for cross-reactivity)Very High (Mass resolution)Low (Reacts with all free thiols)
Limit of Detection ~0.1% Trisulfide content~0.5 - 1.0% Trisulfide content>5% (Poor sensitivity)
Sample Prep Minimal (Dilute & Shoot)Complex (Digestion, Alkylation)Moderate (Denaturation)
Risk Factor Cross-reactivity with disulfidesArtifactual scrambling during prepNon-specific background

Validation Protocols: Proving Low Cross-Reactivity

To deploy a TS-mAb, you must prove it does not bind the native disulfide. The following protocols are self-validating systems designed to stress-test the antibody's specificity.

Protocol A: Competitive Inhibition ELISA (The "Gold Standard" for Specificity)

Objective: Determine if a 1000-fold excess of native disulfide peptide can inhibit the binding of the TS-mAb to the trisulfide target.

Materials:

  • Coating Antigen: Synthetic peptide containing a pre-formed Trisulfide bond (Biotinylated).

  • Competitor A: Synthetic peptide with identical sequence but a Disulfide bond.

  • Competitor B: Synthetic peptide with identical sequence but a Trisulfide bond (Positive Control).

  • Detection: HRP-conjugated Secondary Antibody.

Workflow:

  • Coating: Immobilize Streptavidin on a microplate; capture Biotin-Trisulfide-Peptide (1 µg/mL). Wash 3x.

  • Competition Mix: In separate tubes, pre-incubate the TS-mAb (fixed concentration, e.g., 50 ng/mL) with increasing concentrations of Competitor A (Disulfide) and Competitor B (Trisulfide).

    • Concentration Range: 0.1 nM to 10 µM (Log scale).

  • Equilibrium: Incubate mixtures for 1 hour at RT to allow solution-phase binding.

  • Transfer: Transfer the pre-incubated mixtures to the coated plate. Incubate 30 mins.

  • Detection: Wash 5x. Add HRP-Secondary Ab. Develop with TMB.

  • Analysis: Plot Optical Density (OD) vs. Competitor Concentration.

Success Criteria (Self-Validation):

  • Trisulfide Competitor: Should show a sigmoidal dose-dependent drop in signal (IC50 ~ nM range).

  • Disulfide Competitor: Should show flat line (no inhibition) even at 10 µM.

  • Calculation: Cross-reactivity (%) = (IC50 Trisulfide / IC50 Disulfide) * 100. Target should be < 0.1%.

Protocol B: Orthogonal Validation via LC-MS Correlation

Objective: Correlate TS-mAb ELISA signal with absolute trisulfide quantification from LC-MS using real mAb samples (not peptides).

Prerequisite: Generate a "High Trisulfide" mock sample by incubating IgG1 in fed-batch culture with excess cysteine or H2S, or via chemical induction.

Workflow:

  • Sample Set: Prepare a linearity panel by mixing "High Trisulfide" mAb (e.g., 15% TS) with "Low Trisulfide" mAb (e.g., <1% TS) to create 5 levels (0%, 3%, 7%, 11%, 15%).

  • Arm 1: TS-mAb ELISA:

    • Coat plate with Anti-Human Fc.

    • Capture the mAb samples from the panel.[3]

    • Probe with biotinylated TS-mAb.

    • Read Signal.

  • Arm 2: Peptide Mapping (LC-MS):

    • Alkylation: React samples with N-ethylmaleimide (NEM) at pH 6.0 to block free thiols without inducing scrambling.

    • Digestion: Non-reducing digestion (Trypsin/Lys-C).

    • Analysis: Quantify the area under the curve (AUC) for the specific peptide containing the trisulfide (+32 Da shift) vs. the native disulfide peptide.

  • Correlation: Plot ELISA OD (y-axis) vs. LC-MS % Trisulfide (x-axis).

Success Criteria:

  • 
     value > 0.95.
    
  • Y-intercept should be near zero (indicating no background binding to the 99% disulfide bulk).

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the TS-mAb specificity.

ValidationWorkflow Start Start: Candidate TS-mAb Exp1 Exp 1: Competitive ELISA (Synthetic Peptides) Start->Exp1 Decision1 Is Disulfide Cross-Reactivity < 0.1%? Exp1->Decision1 Exp2 Exp 2: Orthogonal LC-MS Correlation (Real mAb Samples) Decision1->Exp2 Yes Fail REJECT Candidate (High Background Risk) Decision1->Fail No Decision2 R² > 0.95 vs LC-MS? Exp2->Decision2 Decision2->Fail No Pass VALIDATED (Ready for Process Monitoring) Decision2->Pass Yes

Figure 2: Validation Decision Matrix. A rigorous two-step gate ensures the antibody detects the modification, not the native protein.

Technical Nuances & Troubleshooting

1. The "Scrambling" Artifact: Trisulfides are chemically labile. In high pH (>8.0) or presence of free thiols, they can convert back to disulfides or scramble.

  • Solution: For LC-MS, always use low pH digestion or alkylate immediately with NEM (N-ethylmaleimide) rather than Iodoacetamide (IAM), as NEM is more specific at lower pH (6.0).

2. Matrix Interference: Cell culture media often contains high levels of Cysteine/Cystine.

  • Solution: Ensure the TS-mAb assay includes a Protein A capture step (as described in Protocol B) to wash away media components before the TS-mAb probe is applied.

3. Reference Material Stability: Synthetic trisulfide peptides are prone to sulfur extrusion (reverting to disulfide) upon freeze-thaw.

  • Solution: Aliquot single-use standards and store at -80°C. Validate the standard purity via LC-MS immediately before use in the ELISA.

References

  • Gu, S. et al. (2010). "Characterization of trisulfide modification in antibodies." Analytical Biochemistry. This paper establishes the baseline for trisulfide occurrence in IgG subtypes and detection via peptide mapping.[3][4]

  • Banks, D.D. et al. (2008). "The effect of trisulfide bonds on the stability and folding of a therapeutic monoclonal antibody." Journal of Pharmaceutical Sciences.

  • Pristatsky, P. et al. (2009). "Evidence for the formation of trisulfide bonds in antibodies."[2][5][3][6][7][8][9] Analytical Chemistry. Details the mass spectrometry methods used as the "Gold Standard" for validation.

  • Zhang, T. et al. (2011). "Identification and characterization of trisulfide bonds in monoclonal antibodies." mAbs. Discusses the impact of cell culture conditions (cysteine feed)

Sources

Comparative Analysis of the Redox Potential of Trisulfide and Disulfide Bonds in Biologics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antibody-drug conjugates (ADCs) and monoclonal antibodies (mAbs), the distinction between disulfide (–S–S–) and trisulfide (–S–S–S–) bonds is not merely structural—it is a critical determinant of reactivity. While disulfides are the canonical structural scaffolds of IgGs, trisulfides are common post-translational modifications (PTMs) that significantly alter the redox potential and reduction kinetics of the molecule.

This guide provides a technical comparison of these two bond types, focusing on their thermodynamic stability, susceptibility to nucleophilic attack, and the downstream impact on Drug-to-Antibody Ratio (DAR) control.

Structural and Thermodynamic Fundamentals

To understand the difference in redox potential, we must first quantify the bond environments. The insertion of a third sulfur atom into the cystine bridge expands the bond length and alters the dihedral angle, lowering the bond dissociation energy (BDE). This makes the trisulfide bond thermodynamically less stable and kinetically more labile than its disulfide counterpart.

Table 1: Comparative Physicochemical Properties
FeatureDisulfide Bond (–S–S–)Trisulfide Bond (–S–S–S–)Impact on Stability
Bond Length ~2.03 – 2.05 Å~2.15 – 2.18 Å (effective span increase)Trisulfides introduce local conformational flexibility, potentially exposing the site to solvent.
Bond Dissociation Energy ~60 kcal/mol (251 kJ/mol)< 55 kcal/mol (Variable)Lower energy barrier for cleavage; higher susceptibility to homolytic or heterolytic fission.
Dihedral Angle ~90° (rigid)Variable (more rotational freedom)Increased accessibility to reducing agents.
Redox Susceptibility Moderate (Requires specific potential)High (Kinetic preference for nucleophiles)Trisulfides act as "sinks" for reducing agents, altering stoichiometry.

Redox Potential and Reduction Mechanisms[1][2]

The "redox potential" in the context of bioconjugation is best understood through reduction kinetics rather than static electrochemical values (mV). Trisulfides do not simply reduce "faster"; they reduce via a completely different mechanism when exposed to phosphine-based reductants like TCEP (tris(2-carboxyethyl)phosphine), which is standard in ADC manufacturing.

The TCEP "Stoichiometry Trap"

In a standard disulfide reduction, one molecule of TCEP reduces one disulfide bond to yield two free thiols.[1] However, trisulfides react with TCEP to extrude the central sulfur atom, reforming a disulfide bond without generating free thiols initially.

  • Disulfide: 1 TCEP

    
     2 Free Thiols (Ready for conjugation)
    
  • Trisulfide: 1 TCEP

    
     1 Disulfide + TCEP-S (No free thiols generated)
    

This mechanism explains why antibody batches with high trisulfide content often result in lower-than-predicted DAR or require excess reductant, leading to over-reduction of other bonds and fragmentation.

Visualization: Competitive Reduction Pathways

The following diagram illustrates the divergent pathways of TCEP reduction for disulfides versus trisulfides.

RedoxMechanism cluster_legend Key Insight Disulfide Disulfide Bond (R-S-S-R) Thiols 2x Free Thiols (2 R-SH) Disulfide->Thiols + TCEP + H2O (Standard Reduction) Trisulfide Trisulfide Bond (R-S-S-S-R) Complex_Tri Thiophosphonium Intermediate Trisulfide->Complex_Tri + TCEP (Nucleophilic Attack) TCEP Reducing Agent (TCEP) ReformedDisulfide Reformed Disulfide (R-S-S-R) Complex_Tri->ReformedDisulfide Sulfur Extrusion Byproducts Byproduct: TCEP=S Complex_Tri->Byproducts Elimination ReformedDisulfide->Thiols Requires EXTRA TCEP Warning Trisulfides consume TCEP without yielding thiols initially

Figure 1: Mechanistic divergence in TCEP reduction. Note that the trisulfide pathway consumes reductant to reform a disulfide, effectively acting as a buffer against conjugation-ready thiol formation.

Impact on Antibody-Drug Conjugates (ADCs)[3][4][5][6][7]

The altered redox potential of trisulfides directly impacts Critical Quality Attributes (CQAs) of ADCs.

DAR Variability (Drug-to-Antibody Ratio)

If a manufacturing process assumes 100% disulfide content, the presence of 10-20% trisulfides will result in under-conjugation.

  • Scenario: You add 2.0 equivalents of TCEP expecting to liberate 4 thiols.

  • Result: TCEP is consumed converting trisulfides to disulfides. Fewer thiols are available for the linker-payload.[2]

  • Outcome: Low DAR and high heterogeneity.

Linker Instability

Recent data suggests that payloads conjugated to cysteines that were previously part of a trisulfide bond may exhibit different stability profiles due to the local conformational scrambling that occurs during the sulfur extrusion process.

Fragmentation

Attempts to drive the reaction to completion by adding excess TCEP (to overcome the trisulfide "sink") often lead to the reduction of reducing-resistant intrachain disulfides, causing antibody fragmentation (HL, H2, or L species) which are difficult to remove during purification.

Validated Analytical Protocol: Differential Peptide Mapping

To assess the redox status of your molecule, you cannot rely on standard reducing peptide mapping, as DTT/TCEP will obliterate the trisulfide signature. You must use a non-reducing or low-pH workflow to preserve the bond for MS detection.

Protocol: Trisulfide Identification via LC-MS

Objective: Detect the specific +32 Da mass shift indicative of a trisulfide insertion.

Reagents:

  • Denaturing Buffer: 6M Guanidine HCl, 50mM Citrate (pH 4.0). Note: Low pH prevents disulfide scrambling.

  • Alkylation Agent: 20mM Iodoacetamide (IAM) or N-ethylmaleimide (NEM).

  • Protease: Pepsin (active at low pH) or Trypsin (requires careful pH management).

Step-by-Step Workflow:

  • Denaturation (Low pH): Dilute mAb to 1 mg/mL in Denaturing Buffer. Incubate at 37°C for 30 mins.

    • Why: High pH (>7.0) promotes disulfide scrambling and artificial trisulfide formation/loss.

  • Free Thiol Blocking: Add Alkylation Agent immediately. Incubate 30 mins in dark.

    • Why: Caps any free thiols to prevent them from attacking disulfides during digestion.

  • Digestion:

    • Option A (Pepsin): Digest at pH 2.0–4.0. Ideal for preserving native sulfur linkages.

    • Option B (Trypsin): Buffer exchange to pH 6.5 (minimal time) and digest rapidly (4 hours max).

  • LC-MS Analysis:

    • Column: C18 Peptide Mapping column (1.7 µm).

    • MS Method: High-resolution TOF or Orbitrap.

    • Data Analysis: Search for peptides with a variable modification of +31.972 Da (Sulfur) on Cysteine residues.

Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Start: mAb Sample pH_Check Buffer pH Selection Start->pH_Check High_pH pH > 7.0 (Standard Trypsin) pH_Check->High_pH Avoid for Trisulfide Low_pH pH < 5.0 (Pepsin/Low-pH Trypsin) pH_Check->Low_pH Recommended Artifacts Result: Disulfide Scrambling & Artifactual Trisulfides High_pH->Artifacts Alkylation Alkylation (NEM/IAM) Block Free Thiols Low_pH->Alkylation Preservation Result: Native Bond Architecture Preserved MS_Search LC-MS Analysis Search Mod: +32 Da Preservation->MS_Search Alkylation->Preservation

Figure 2: Analytical workflow emphasizing pH control. High pH digestion is the primary cause of false-positive or false-negative trisulfide data.

References

  • Gu, S., et al. (2010). Characterization of Trisulfide Modification in Antibodies. Analytical Biochemistry.

  • Codd, A., et al. (2013). Trisulfide Modification Impacts the Reduction Step in Antibody-Drug Conjugate Process. Bioconjugate Chemistry.

  • Banks, D.D., et al. (2008). The Effect of Trisulfide Bonds on the Stability and Folding of IgG1 Antibodies. Journal of Pharmaceutical Sciences.

  • Zhong, X., et al. (2023). Kinetics of Trisulfide-to-Disulfide Conversion of Therapeutic IgG1 Monoclonal Antibodies Under Physiological Conditions.[3] Journal of Pharmaceutical Sciences.

Sources

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of 3,3'-Trithiobis-D-valine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The First Principle: Hazardous Waste Determination

The cornerstone of compliant chemical waste disposal is the accurate determination of whether a substance is hazardous.[1][2] The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] In the absence of a specific SDS for 3,3'-Trithiobis-D-valine, a comprehensive hazard assessment is the mandatory first step.

Actionable Steps for Hazard Determination:

  • Consult with Environmental Health and Safety (EHS): Your institution's EHS department is your most critical resource. They are staffed with trained professionals who can assist in evaluating the potential hazards of a new compound.[3]

  • Review Analogous Compounds: Analyze the SDS for structurally similar compounds. In this case, reviewing the SDS for D-penicillamine and other sulfur-containing amino acids can provide valuable insights into potential hazards. While the available SDS for D-Valine indicates it is not a hazardous substance, the trisulfide linkage in this compound may introduce new properties.[4]

  • Literature Review: Conduct a thorough search of scientific literature for any toxicological or reactivity data on this compound or related trisulfide compounds.

  • Consider the Synthesis Process: Evaluate all chemicals and solvents used in the synthesis of this compound. The final waste product may be a mixture containing residual amounts of these materials, which could render the entire waste stream hazardous.

Table 1: Hazard Characteristic Checklist

CharacteristicQuestions to Consider for this compound
Ignitability Does it have a flashpoint below 60°C (140°F)? Is it an oxidizer?
Corrosivity Is the aqueous solution pH ≤ 2 or ≥ 12.5? Does it corrode steel?
Reactivity Is it unstable? Does it react violently with water? Does it generate toxic gases when mixed with water or corrosive substances?
Toxicity Does it meet the criteria for toxicity as defined by the EPA's Toxicity Characteristic Leaching Procedure (TCLP)?

Personal Protective Equipment (PPE): Your First Line of Defense

Regardless of the final hazard determination, proper PPE is non-negotiable when handling any chemical waste. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE.[2][5]

Recommended PPE for Handling this compound Waste:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation before use.[6]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be required.[7] All work with potentially volatile compounds should be conducted in a certified chemical fume hood.[6]

Segregation and Container Management: Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][8] Incompatible chemicals must never be mixed in the same waste container.

Key Principles for Waste Segregation:

  • Dedicated Waste Stream: Establish a dedicated waste container specifically for this compound and any contaminated materials (e.g., pipette tips, gloves).

  • Incompatibility Chart: Always consult a chemical incompatibility chart. As a sulfur-containing compound, this compound should be kept separate from strong oxidizing agents.[4][7]

  • Container Integrity: Use containers that are compatible with the chemical waste.[1][9] For solid waste, a securely sealed, durable plastic or glass container is appropriate. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[1][8]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the systematic process for the disposal of this compound, from generation to final pickup.

Caption: Disposal workflow for this compound.

Detailed Protocol:

  • Hazard Determination and Labeling:

    • Following the hazard determination process outlined in Section 1, your EHS professional will advise on whether the waste is hazardous.

    • If deemed hazardous, the container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., toxic, reactive).[10][11]

  • Waste Accumulation:

    • While wearing the appropriate PPE, carefully place the solid this compound waste and any contaminated disposable materials into the designated, pre-labeled waste container.

    • Keep the container securely closed at all times, except when adding waste.[8]

  • Satellite Accumulation Area (SAA) Management:

    • The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[8][10]

    • Ensure the SAA is away from drains and areas of high traffic.[9]

    • The SAA must have secondary containment, such as a tray or bin, to contain any potential spills.[1][9]

  • Full Container Procedure:

    • Once the waste container is full, the date it became full must be written on the hazardous waste label.[8]

    • The full container must be moved to your facility's Central Accumulation Area (CAA) within three days.[8]

  • Final Disposal:

    • Your institution's EHS department will coordinate with a licensed hazardous waste vendor for the final pickup and disposal of the waste.[11]

Spill Management and Emergency Procedures

All personnel handling chemical waste must be trained on emergency procedures.[5] A written emergency response plan should be readily available.[5]

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Consult the SDS (if available) and EHS: If an SDS is available, it will provide specific spill cleanup instructions. Contact your EHS department for guidance.

  • Control the Spill: If the spill is small and you are trained to do so, use a chemical spill kit to absorb and contain the material.

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose of Cleanup Materials as Hazardous Waste: All materials used to clean up the spill must be placed in a hazardous waste container.

A Commitment to Safety and Compliance

The proper disposal of chemical waste is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By following these guidelines and working closely with your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound and contribute to a culture of safety within your laboratory.

References

  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. Retrieved from [Link]

  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration. Retrieved from [Link]

  • D-Valine,3,3'-dithiobis. Chemsrc. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]

  • N-Boc-D-valine Safety Data Sheet. (2025, September 22). Thermo Fisher Scientific. Retrieved from [Link]

  • Amino acid Safety Data Sheet. Carl ROTH. Retrieved from [Link]

  • Sulfur-35 Contamination Reduction Strategies. PennState EHS. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Retrieved from [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved from [Link]

  • L-Valine Safety Data Sheet. (2022, July 1). Redox. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.